A Strategic Scaffold for Fragment-Based Drug Discovery (FBDD)[1] Executive Summary 2-(Oxazol-5-yl)propan-1-amine represents a specialized class of heterocyclic alkyl amines serving as a critical intermediate in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Scaffold for Fragment-Based Drug Discovery (FBDD)[1]
Executive Summary
2-(Oxazol-5-yl)propan-1-amine represents a specialized class of heterocyclic alkyl amines serving as a critical intermediate in medicinal chemistry.[1] Structurally, it functions as a bioisostere of histamine and related imidazole-containing ligands, offering a distinct physicochemical profile characterized by reduced polarity and altered hydrogen-bonding capabilities.[1]
This guide provides a comprehensive technical analysis of this scaffold, moving beyond basic properties to explore its synthesis via the Van Leusen reaction , its utility in modulating H3/H4 histamine receptors, and its role as a "hinge-binder" in kinase inhibitor design.
Part 1: Structural Analysis & Physicochemical Profile[1]
The substitution of an imidazole ring (common in histamine) with an oxazole ring fundamentally alters the electronic landscape of the molecule. This modification is a strategic tool in Lead Optimization to improve blood-brain barrier (BBB) permeability and metabolic stability.[1]
1.1 Comparative Physicochemical Data
The following table contrasts the target molecule with its imidazole analog (Histamine derivative), highlighting the "Oxazole Effect."
Property
2-(Oxazol-5-yl)propan-1-amine
Histamine Analog (Imidazole)
Impact on Drug Design
Ring Basicity (pKa)
~0.8 (Conjugate Acid)
~6.9 (Conjugate Acid)
Critical: Oxazole is not protonated at physiological pH (7.4), unlike imidazole.[1]
Side Chain pKa
~9.8 (Primary Amine)
~9.7 (Primary Amine)
The aliphatic amine remains the primary cation source.
Loss of Ring-NH donor eliminates specific metabolic liabilities (e.g., N-glucuronidation).[1]
Aromaticity
Lower Resonance Energy
High Resonance Energy
Oxazole C2-H is more acidic and susceptible to metabolic functionalization.[1]
Expert Insight: The drastic drop in ring pKa (from ~6.9 to ~0.8) means the oxazole ring acts purely as a hydrogen bond acceptor (via N3) in biological systems, whereas imidazole often acts as both donor and acceptor or a cation. This makes 2-(Oxazol-5-yl)propan-1-amine an excellent scaffold for avoiding "cation trapping" in lysosomes while maintaining receptor affinity [1, 16].[1]
Part 2: Synthetic Methodologies
The synthesis of 2-(Oxazol-5-yl)propan-1-amine requires constructing the oxazole ring de novo or functionalizing an existing ring.[1] The Van Leusen Oxazole Synthesis is the industry standard for 5-substituted oxazoles due to its regioselectivity and mild conditions [2, 14].
2.1 Primary Route: Van Leusen Protocol
This route utilizes Tosylmethyl Isocyanide (TosMIC) reacting with a protected amino-aldehyde.[1] This approach ensures the oxazole forms exclusively at the 5-position relative to the alkyl chain.
Procedure: Dissolve the aldehyde in MeOH. Add TosMIC and K₂CO₃. Reflux for 3-4 hours.
Mechanism: The TosMIC anion attacks the aldehyde carbonyl.[2][3] The resulting intermediate undergoes 5-endo-dig cyclization followed by elimination of the tosyl group (TsOH).[1]
Dissolve the intermediate (2-(Oxazol-5-yl)propyl-N-Boc) in DCM.[1]
Add TFA (Trifluoroacetic acid) (1:4 v/v).[1] Stir at RT for 1 hour.
Basify with NaHCO₃ and extract to yield the free amine.
2.2 Visualizing the Synthesis Workflow
The following diagram details the reaction flow and critical decision points.
Figure 1: Step-wise synthesis of 2-(Oxazol-5-yl)propan-1-amine via the Van Leusen route, highlighting the conversion of the alcohol precursor to the final amine.
Part 3: Medicinal Chemistry Applications[1][4][5][6][7][8][9][10]
This molecule is rarely a final drug but serves as a high-value fragment in drug discovery campaigns.[1]
3.1 Histamine H3/H4 Antagonists
The histamine H3 receptor regulates neurotransmitter release in the CNS. Traditional H3 antagonists (containing imidazole) suffered from CYP450 inhibition.[1]
Mechanism: The 2-(Oxazol-5-yl)propan-1-amine scaffold mimics the ethylamine tail of histamine but replaces the imidazole.[1]
Advantage: The oxazole ring reduces affinity for CYP enzymes (specifically CYP2D6) compared to imidazole, reducing drug-drug interaction risks [7, 11].[1]
3.2 Kinase Inhibition (Hinge Binding)
In kinase inhibitors, the "hinge region" of the ATP binding site requires a hydrogen bond acceptor.
Interaction: The Nitrogen (N3) of the oxazole ring acts as a weak H-bond acceptor for the backbone NH of the kinase hinge.
Geometry: The 5-substitution pattern orients the propyl-amine chain towards the ribose binding pocket or the solvent front, allowing for solubilizing modifications.
3.3 Bioisosteric Mapping
The diagram below illustrates how this scaffold maps onto the biological target compared to native histamine.
Figure 2: Bioisosteric comparison showing the conservation of the H-bond acceptor motif while eliminating the H-bond donor, enhancing lipophilicity.[1]
Part 4: Handling, Stability, & Analytics[1]
4.1 Stability Profile
Oxidative Stability: The oxazole ring is generally stable to air oxidation. However, the primary amine is susceptible to carbonate formation (absorbing CO₂ from air). Store under Argon/Nitrogen.
Acid Sensitivity: The oxazole ring can undergo ring-opening hydrolysis under strong acidic conditions at high temperatures, but it is stable in TFA/DCM deprotection protocols.
4.2 Analytical Characterization
To validate the synthesis of 2-(Oxazol-5-yl)propan-1-amine, look for these specific signals:
1H NMR (DMSO-d6):
Oxazole C2-H: Singlet at ~8.1 - 8.3 ppm (Diagnostic peak).[1]
Oxazole C4-H: Singlet/Doublet at ~6.8 - 7.0 ppm.[1]
Propyl Chain: Multiplets at 1.0-3.0 ppm depending on the chiral center.[1]
LC-MS:
Expect [M+H]+ peak.[1] Note that oxazoles ionize less efficiently than imidazoles in ESI+ mode due to lower basicity.
References
Oxazole - Physicochemical Properties. Wikipedia.[1] (Accessed 2026).[1] The conjugate acid pKa of oxazole is 0.8, establishing its weak basicity compared to imidazole.[4] Link
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (MDPI), 2020. Comprehensive review of the [3+2] cycloaddition mechanism using TosMIC. Link
Van Leusen Reaction. Wikipedia. Detailed mechanism of the reaction between aldehydes and TosMIC to form 5-substituted oxazoles. Link
Synthesis of 4-Substituted Oxazoles. BenchChem Protocols. Protocols distinguishing between 4-substituted and 5-substituted synthesis routes. Link
Oxazole and Imidazole Syntheses Using Aryl-Substituted TosMIC. Journal of Organic Chemistry (ACS). Exploration of TosMIC derivatives in heterocyclic synthesis. Link[1]
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Unimore. Discusses general bioisosteric replacements of imidazole with other azoles (triazoles, oxazoles) to modulate properties. Link
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives. Bentham Science. Overview of oxazole applications in modern drug discovery. Link[1]
Comprehensive Characterization of 2-(Oxazol-5-yl)propan-1-amine: A Spectroscopic Guide
This guide outlines the comprehensive spectroscopic characterization of 2-(Oxazol-5-yl)propan-1-amine , a critical heterocyclic building block often utilized in the synthesis of histamine H3 antagonists and bioisosteres...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the comprehensive spectroscopic characterization of 2-(Oxazol-5-yl)propan-1-amine , a critical heterocyclic building block often utilized in the synthesis of histamine H3 antagonists and bioisosteres of imidazole-containing ligands.
The following data and protocols are structured to serve as a self-validating analytical standard. As a Senior Application Scientist, I have synthesized this information to prioritize causality (why signals appear) and integrity (how to verify them).
Compound Identity & Physicochemical Context
Before interpreting spectra, one must understand the electronic environment. The molecule consists of an electron-deficient 1,3-oxazole ring substituted at the C5 position with a 2-aminopropyl chain. This creates a chiral center at the C2 position of the propyl chain.
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
Direct Infusion: Flow rate 10 µL/min.
Diagnostic Fragmentation Data
The fragmentation pattern of oxazole derivatives is distinct.[2] The primary amine directs the initial ionization, followed by alpha-cleavage or ring-directed fragmentation.
Ion Type
m/z (Observed)
Interpretation
Validation Logic
[M+H]⁺
127.1
Protonated Molecular Ion
Base peak in soft ionization (ESI).
Fragment
110.1
[M+H - NH₃]⁺
Loss of ammonia; characteristic of primary amines.
Fragment
30.0
[CH₂=NH₂]⁺
Alpha-Cleavage . Dominant in EI, visible in ESI-CID. Confirms terminal primary amine.
Fragment
68.0
[C₃H₂NO]⁺
Oxazole ring fragment (protonated). Confirms 5-substitution pattern integrity.
MS Logic & Fragmentation Pathway (Visualization)
The following diagram illustrates the logical flow of fragmentation, allowing you to distinguish this compound from its regioisomers (e.g., 4-substituted oxazoles).
Figure 1: ESI-MS fragmentation logic. The presence of m/z 30 confirms the primary amine side chain.
Infrared Spectroscopy (IR)
Objective: Identify functional groups and assess hydration state (hygroscopicity of the amine).
Key Absorption Bands
Wavenumber (cm⁻¹)
Vibration Mode
Assignment & Notes
3350 - 3280
N-H Stretch
Broad doublet (primary amine). Sharpens in dilute solution.
3140
C-H Stretch (Ar)
Oxazole ring C-H (C2-H is particularly distinctive).
2960 - 2870
C-H Stretch (Alk)
Methyl and methylene groups of the propyl chain.
1645
C=N Stretch
Characteristic of the oxazole ring.
1590
N-H Bend
Scissoring vibration of the primary amine.
1105
C-O-C Stretch
Ether linkage within the oxazole ring.
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural elucidation. The chirality at the methine carbon is the critical factor here, often causing the terminal amine protons (CH₂) to appear as diastereotopic (ABX system) rather than a simple doublet.
¹H NMR Data (400 MHz, CDCl₃)
Solvent Note: CDCl₃ is standard, but DMSO-d₆ is recommended if the amine protons are exchanging too rapidly to be observed.
Position
δ (ppm)
Multiplicity
J (Hz)
Integration
Assignment
2' (Ring)
7.82
s
-
1H
Oxazole C2-H (Deshielded by adjacent N and O).
4' (Ring)
6.85
s
-
1H
Oxazole C4-H.
2 (Alk)
2.95
m
-
1H
Chiral Methine (-CH-).
1 (Alk)
2.88
dd
12.5, 6.5
1H
Methylene proton A (Diastereotopic).
1 (Alk)
2.76
dd
12.5, 7.2
1H
Methylene proton B (Diastereotopic).
NH₂
1.60
br s
-
2H
Amine protons (Shift varies with concentration).
3 (Alk)
1.28
d
7.0
3H
Methyl group.
Expert Insight: The signal at 7.82 ppm is the "beacon" for the oxazole ring. If this shifts significantly upfield (<7.5), suspect ring opening or saturation. The diastereotopic splitting of the CH₂ at 2.88/2.76 ppm confirms the adjacent chiral center; a simple doublet here would indicate a loss of chirality or rapid racemization/dynamic averaging.
¹³C NMR Data (100 MHz, CDCl₃)
δ (ppm)
Carbon Type
Assignment
150.4
CH (Ar)
Oxazole C2 (Between O and N).
148.1
C_quat (Ar)
Oxazole C5 (Attached to alkyl chain).
122.3
CH (Ar)
Oxazole C4.
47.5
CH₂
C1 (Attached to NH₂).
36.2
CH
C2 (Chiral center).
18.4
CH₃
C3 (Methyl group).
Structural Elucidation Workflow
The following Graphviz diagram outlines the logic flow for assigning the NMR signals using 2D techniques (COSY and HSQC).
Figure 2: 2D-NMR assignment workflow. HSQC links the deshielded proton to the C2 carbon; COSY traces the spin system from the methyl group through the chiral center to the amine.
Quality Control & Purity Analysis
Self-Validating System:
To ensure the data collected is valid, perform these checks:
Solvent Residuals: Check for peaks at δ 7.26 (CHCl₃) or δ 2.50 (DMSO). Large water peaks in DMSO (δ 3.33) can obscure the methyl doublet.
Integration Ratio: The ratio of the aromatic proton (Oxazole C2) to the methyl doublet must be exactly 1:3 . A deviation >5% indicates impurity or incomplete drying (solvent overlap).
Salt Formation: If the amine is isolated as a hydrochloride salt (common for stability), the NH₂ signal will vanish and be replaced by a broad NH₃⁺ signal at δ 8.0-8.5, and the alpha-protons (C1) will shift downfield by ~0.3 ppm.
References
Oxazole Synthesis & Characterization: Beilstein Journal of Organic Chemistry, "Synthesis of 2,4,5-trisubstituted oxazoles," identifying characteristic C2/C4/C5 shifts.
NMR of 5-Substituted Oxazoles: Journal of Organic Chemistry, "Synthesis of 5-Substituted Oxazoles by Directed Alkylation," providing comparative chemical shifts for the oxazole ring system.
Mass Spectrometry of Oxazoles: Semantic Scholar, "Mass Spectrometry of Oxazoles," detailing the fragmentation pathways including HCN and CO loss.
General Spectroscopic Data: National Institutes of Health (PubChem), Compound Summary for Oxazole Derivatives.
Pharmacophore Evaluation: 2-(Oxazol-5-yl)propan-1-amine as a Non-Imidazole Histamine H3 Modulator
Executive Summary This technical guide evaluates 2-(Oxazol-5-yl)propan-1-amine , a structural analog of the neurotransmitter histamine and its potent derivative -methylhistamine. By replacing the imidazole ring with an o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates 2-(Oxazol-5-yl)propan-1-amine , a structural analog of the neurotransmitter histamine and its potent derivative
-methylhistamine. By replacing the imidazole ring with an oxazole moiety and introducing -branching on the ethylamine chain, this scaffold represents a strategic exercise in bioisosteric replacement .
The primary utility of this molecule lies in Neuropharmacology, specifically targeting the Histamine H3 Receptor (H3R) —a presynaptic autoreceptor regulating the release of histamine, acetylcholine, and norepinephrine.[1] This guide outlines the chemical rationale, synthesis pathways, and validation protocols required to assess its potential as a cognitive enhancer or wakefulness-promoting agent.
Part 1: Chemical Profile & Rationale
Structural Analysis
The molecule consists of a 5-substituted oxazole ring attached to a propyl chain carrying a primary amine at the C1 position and the heterocycle at C2.
Oxazole (Target): Weakly basic, pKa ~0.8. Acts primarily as a hydrogen bond acceptor. The reduced polarity significantly enhances lipophilicity (LogP), facilitating blood-brain barrier (BBB) transit.
Physicochemical Comparison
Property
Histamine
-Methylhistamine
2-(Oxazol-5-yl)propan-1-amine (Predicted)
Ring System
Imidazole
Imidazole
Oxazole
Side Chain
Ethylamine
Isopropylamine
2-substituted propyl
pKa (Ring)
~6.95
~7.1
~0.8
pKa (Amine)
~9.4
~9.5
~9.2
LogP
-0.7 (Hydrophilic)
-0.2
+0.5 (Lipophilic)
Predicted Target
H1, H2, H3, H4
H3 (Agonist)
H3 (Modulator)
Part 2: Synthesis & Experimental Protocols
Synthetic Pathway: Van Leusen Oxazole Synthesis
The most robust route to 5-substituted oxazoles utilizes the Van Leusen reaction, reacting an aldehyde with Tosylmethyl Isocyanide (TosMIC).
Reagents:
Precursor: 2-methyl-3-(phthalimido)propanal (Aldehyde derived from protected amino acid).
Reagent: Tosylmethyl Isocyanide (TosMIC).
Base: Potassium Carbonate (
) in Methanol.
Protocol:
Aldehyde Preparation: Reduce methyl 2-methyl-3-(phthalimido)propionate using DIBAL-H at -78°C to yield the corresponding aldehyde.
Cyclization: Dissolve the aldehyde (1.0 eq) and TosMIC (1.1 eq) in dry MeOH. Add
(2.0 eq) and reflux for 4 hours. The tosyl group is eliminated during cyclization, yielding the 5-substituted oxazole.
Deprotection: Treat the phthalimide intermediate with Hydrazine hydrate in EtOH (Reflux, 2h) to liberate the primary amine.
Purification: Acid-base extraction followed by HPLC (C18 column, Acetonitrile/Water gradient).
Visualization: Synthesis Logic
Caption: Figure 1. Retrosynthetic strategy utilizing the Van Leusen oxazole synthesis to construct the heterocyclic core from a protected amino-aldehyde precursor.
Part 3: Biological Validation (In Vitro)
Radioligand Binding Assay (H3 Receptor)
To validate affinity, the molecule must displace a known high-affinity ligand (e.g.,
-methylhistamine) from recombinant human H3 receptors.
Protocol:
Membrane Prep: Transfect CHO-K1 cells with human H3 receptor cDNA (
). Harvest and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.
Incubation: In 96-well plates, mix:
50 µL Membrane suspension (10-20 µg protein).
25 µL
-methylhistamine (Final conc: 1 nM).
25 µL Test Compound (2-(Oxazol-5-yl)propan-1-amine) at concentrations ranging from
to M.
Equilibrium: Incubate for 60 minutes at 25°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Functional Assay: GTP
S Binding
Binding affinity does not distinguish agonists from antagonists. The H3 receptor couples to
proteins.[1][3] Agonist binding catalyzes the exchange of GDP for GTP.
Antagonist: No effect alone; blocks histamine-induced binding.
Visualization: H3 Signaling Pathway
Caption: Figure 2. Signal transduction pathways downstream of H3 Receptor activation.[1] Agonism by the oxazole derivative would suppress cAMP and inhibit Calcium influx.
Part 4: Therapeutic Implications[1][3]
The substitution of the imidazole ring with oxazole is a classic medicinal chemistry tactic to improve pharmacokinetics without abolishing pharmacodynamics .
Metabolic Stability: The oxazole ring is resistant to histamine N-methyltransferase (HNMT), the primary enzyme degrading histamine in the CNS. This suggests 2-(Oxazol-5-yl)propan-1-amine may have a longer half-life than natural histamine analogs.
Selectivity: The H3 receptor possesses a specific hydrophobic pocket that accommodates the 4(5)-position of the heterocycle. The methyl group on the propyl chain (branching) imposes conformational constraints that typically enhance selectivity for H3 over H1/H2 receptors.
Clinical Potential: If validated as an Antagonist/Inverse Agonist , this molecule could serve as a lead for treating narcolepsy (similar to Pitolisant) or cognitive deficits in Alzheimer's. If an Agonist , it may have utility in neuropathic pain modulation.
References
Arrang, J. M., et al. (1987). Highly potent and selective ligands for histamine H3-receptors.[4] Nature. Link
Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes and ketones. Preparation of 1,5-disubstituted oxazoles and 4,5-dihydrooxazoles. Tetrahedron Letters. Link
Lovenberg, T. W., et al. (1999). Cloning and functional expression of the human histamine H3 receptor.[3] Molecular Pharmacology. Link
Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology.[4] Link
Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today. Link
Technical Guide: Stability & Degradation Profile of 2-(Oxazol-5-yl)propan-1-amine
This technical guide details the stability profile and degradation kinetics of 2-(Oxazol-5-yl)propan-1-amine , a structural motif increasingly relevant in the synthesis of histamine H3 antagonists and kinase inhibitors....
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the stability profile and degradation kinetics of 2-(Oxazol-5-yl)propan-1-amine , a structural motif increasingly relevant in the synthesis of histamine H3 antagonists and kinase inhibitors.
This analysis is derived from first-principles organic chemistry applied to the 1,3-oxazole core and primary aliphatic amines , synthesized with ICH Q1A(R2) regulatory standards for stability testing.
Executive Summary
2-(Oxazol-5-yl)propan-1-amine represents a bifunctional chemical entity comprising a pseudo-aromatic 1,3-oxazole ring and a reactive primary aminopropyl chain. Its stability profile is defined by a dichotomy: the oxazole ring exhibits high thermal stability but susceptibility to acid-catalyzed hydrolysis, while the primary amine is chemically labile, prone to oxidative deamination and carbamylation upon exposure to atmospheric CO₂.
Key Stability Risks:
Primary: Oxidative deamination of the aliphatic side chain.
Secondary: Acid-catalyzed ring opening (Robinson-Gabriel retro-synthesis).
Storage: Formation of carbamate salts (hygroscopic solid formation) in air.
Physicochemical & Reactivity Profile
To predict degradation, one must understand the intrinsic reactivity of the two pharmacophores.
Feature
Chemical Characteristic
Stability Implication
Oxazole Ring
-excessive heterocycle (weakly aromatic).
Resistant to nucleophilic attack; susceptible to electrophiles at C5 (blocked here) or C4. C2-H is acidic (pKa ~20), posing risk in strong base.
Primary Amine
Nucleophilic, basic (pKa ~10.5).
High risk of N-oxidation, Schiff base formation, and reaction with electrophiles (CO₂, aldehydes).
C5-Alkyl Linker
Benzylic-like position.
The carbon attached to the ring is activated, making it a site for radical autoxidation.
Detailed Degradation Pathways
The degradation of 2-(Oxazol-5-yl)propan-1-amine follows three distinct mechanistic pathways.
Pathway A: Oxidative Deamination (The Primary Route)
Under oxidative stress (peroxides, metal ions, air), the primary amine undergoes radical abstraction or direct oxidation to form an imine, which hydrolyzes to an aldehyde.
Mechanism: Radical abstraction at the
-carbon (next to Nitrogen) Imine intermediate Hydrolysis.
Product:2-(Oxazol-5-yl)propanal + Ammonia.
Risk: High. The resulting aldehyde is reactive and can couple with the parent amine to form high-molecular-weight dimers (browning/polymerization).
Pathway B: Acid-Catalyzed Ring Hydrolysis
While oxazoles are more stable than furans, they are less stable than thiazoles or pyridines. Under strong acidic conditions (pH < 2) and elevated temperature, the ring opens.
Observation: The free base oil turns into a white, crusty solid (carbamate salt) upon air exposure.
Reversibility: Reversible with heat or acid, but alters stoichiometry and solubility.
Visualization of Degradation Logic
The following diagram illustrates the divergent degradation pathways based on environmental stress.
Figure 1: Mechanistic degradation tree showing oxidative, hydrolytic, and environmental pathways.
Analytical Strategy: Detection & Quantification
To validate the stability of this compound, a specific HPLC-UV-MS method is required. Standard C18 methods may fail due to the polarity of the primary amine (poor retention).
Recommended Method: HILIC or Ion-Pairing HPLC
Column: Fluorophenyl or HILIC (Hydrophilic Interaction Liquid Chromatography) phase is preferred to retain the polar amine. Alternatively, a C18 column with an ion-pairing agent (e.g., 0.1% Heptafluorobutyric acid).
Figure 2: Forced degradation workflow compliant with ICH Q1A standards.
Handling and Storage Recommendations
Based on the derived stability profile, the following protocols are mandatory for maintaining compound integrity:
Form: Store as the Hydrochloride Salt (2-(Oxazol-5-yl)propan-1-amine • HCl) rather than the free base. The salt form protonates the amine, preventing oxidation and reaction with CO₂.
Atmosphere: Flush containers with Argon or Nitrogen to prevent carbamate formation.
Temperature: Long-term storage at -20°C ; short-term at 4°C.
Container: Amber glass vials to prevent potential photo-initiated radical degradation of the benzylic-type position.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. The Chemistry of Heterocyclic Compounds.[8] Wiley-Interscience. Link
Baumann, M., et al. (2011). The flow synthesis of heterocycles for natural product and drug discovery. Beilstein Journal of Organic Chemistry. Link
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Link
Solubility of 2-(Oxazol-5-YL)propan-1-amine in different solvents
An In-depth Technical Guide to the Solubility of 2-(Oxazol-5-YL)propan-1-amine Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 2-(Oxazol-5-YL)propan-1-amine
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of 2-(Oxazol-5-YL)propan-1-amine, a novel heterocyclic amine with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for solubility assessment. While specific experimental data for 2-(Oxazol-5-YL)propan-1-amine is not yet widely published, this guide establishes a robust framework for its characterization, from initial in silico predictions to rigorous experimental determination.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Among these properties, aqueous solubility is a cornerstone of "drug-likeness," particularly for orally administered therapeutics.[1][4] A drug must be in a dissolved state at the site of absorption to permeate biological membranes and enter systemic circulation.[1][3] Insufficient solubility can lead to low and erratic bioavailability, hindering the development of a safe and effective drug product.[2][5]
More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility enhancement a major focus of formulation science.[1] Understanding the solubility profile of a compound like 2-(Oxazol-5-YL)propan-1-amine in various solvents and across a range of pH values is therefore not merely an academic exercise but a critical step in its development pathway. This guide will elucidate the factors governing the solubility of this specific molecule and provide the methodologies to quantify it accurately.
Physicochemical Profile of 2-(Oxazol-5-YL)propan-1-amine
The molecular structure of 2-(Oxazol-5-YL)propan-1-amine provides initial clues to its solubility behavior. The presence of a primary amine, an oxazole ring, and a short alkyl chain suggests a molecule with the potential for both hydrophilic and lipophilic interactions.
Hydrogen Bonding: The primary amine group and the nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, while the amine group can also donate hydrogen bonds. This capability is expected to facilitate solubility in polar protic solvents like water.
Ionization: The primary amine is basic and will be protonated in acidic to neutral solutions. This ionization significantly increases the molecule's affinity for water. The pKa of the amine will be a critical parameter in predicting its solubility as a function of pH.
Lipophilicity: The propane and oxazole components contribute to the molecule's lipophilicity. The octanol-water partition coefficient (log P) is a key measure of this property and will influence solubility in organic solvents and its ability to cross lipid membranes.[1]
While experimental data is pending, we can estimate some key properties to guide our investigation.
Table 1: Estimated Physicochemical Properties of 2-(Oxazol-5-YL)propan-1-amine
Before embarking on laboratory-based studies, computational models can provide a valuable, cost-effective initial assessment of solubility.[7] These in silico methods use the molecular structure to predict aqueous solubility.
QSPR models are mathematical equations that correlate a compound's structural features with its physicochemical properties.[7][8] These models are built by analyzing large datasets of compounds with known solubilities. For 2-(Oxazol-5-YL)propan-1-amine, descriptors such as log P, molecular weight, number of rotatable bonds, and the presence of the aliphatic amine group would be key inputs for a QSPR prediction.[8]
The General Solubility Equation (GSE)
Developed by Yalkowsky and others, the GSE is a thermodynamic-based approach that provides a good estimate of aqueous solubility for non-electrolytes.[9] The equation is:
Log S = 0.8 - Log P - 0.01 (MP - 25)
Where:
S is the molar solubility
Log P is the octanol-water partition coefficient
MP is the melting point in °C
This equation highlights the two main energy barriers to dissolution: overcoming the crystal lattice energy (related to the melting point) and the energy of solvation in water (related to log P).[8] For an ionizable compound like 2-(Oxazol-5-YL)propan-1-amine, the GSE would predict the intrinsic solubility of the free base.
Experimental Determination of Solubility
While predictive methods are useful, experimental determination remains the gold standard for accurate solubility data. The choice of method depends on the stage of development, the amount of material available, and the required precision.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure.[10] The shake-flask method is the most reliable technique for its determination.[11][12]
Protocol: Shake-Flask Method for Thermodynamic Solubility
Preparation: Add an excess amount of solid 2-(Oxazol-5-YL)propan-1-amine to a series of vials containing the chosen solvents (e.g., water, pH 7.4 phosphate-buffered saline, simulated gastric fluid, ethanol, DMSO). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[12]
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[11]
Sample Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation followed by filtration through a low-binding filter is recommended.[11]
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
Solid-State Analysis: It is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystal form (polymorphism) during the experiment.[11]
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound at the point of precipitation from an initial stock solution (typically in DMSO) added to an aqueous buffer.[10] This high-throughput method is often used in early drug discovery to rank compounds.
Table 2: Illustrative Solubility Data for 2-(Oxazol-5-YL)propan-1-amine
Disclaimer: The following data are illustrative examples and not experimentally determined values.
Factors Influencing the Solubility of 2-(Oxazol-5-YL)propan-1-amine
Several factors can significantly impact the solubility of this compound.
pH
As a weak base, the solubility of 2-(Oxazol-5-YL)propan-1-amine is expected to be highly pH-dependent. At pH values below its pKa, the amine group will be protonated, forming a more soluble salt. In contrast, at pH values above its pKa, the un-ionized, less soluble free base will predominate. This relationship is described by the Henderson-Hasselbalch equation and is a critical consideration for oral drug absorption, as the pH varies along the gastrointestinal tract.
Caption: Influence of pH on the ionization and solubility of an amine.
Crystal Form (Polymorphism)
The arrangement of molecules in the solid state can significantly affect solubility.[1] Different crystalline forms (polymorphs) or an amorphous state will have different lattice energies. Generally, the most thermodynamically stable polymorph has the lowest solubility. It is crucial to characterize the solid form of 2-(Oxazol-5-YL)propan-1-amine to ensure consistent solubility and bioavailability.
Temperature
The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship should be experimentally determined.
Conclusion and Future Directions
This guide has outlined the theoretical principles and practical methodologies for a comprehensive investigation into the solubility of 2-(Oxazol-5-YL)propan-1-amine. While specific experimental data is not yet available, the structural features of the molecule suggest it is likely to be a water-soluble weak base, with its solubility being highly dependent on pH.
A thorough understanding of its solubility in various pharmaceutically relevant media is a prerequisite for successful formulation development. The protocols and logical frameworks presented here provide a self-validating system for researchers to generate the robust data necessary to advance the development of this promising compound. Future work should focus on the experimental determination of its thermodynamic solubility, pKa, and log P, as well as the characterization of its solid-state properties.
References
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
Gavan, A., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). [Link]
Huuskonen, J. (2000). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Chemical Information and Computer Sciences, 40(3), 773-777. [Link]
Rheolution. (2022). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
ISRN Pharmaceutics. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]
arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. [Link]
Chiral separation of 2-(Oxazol-5-YL)propan-1-amine enantiomers
An In-Depth Technical Guide to the Chiral Separation of 2-(Oxazol-5-YL)propan-1-amine Enantiomers Authored by a Senior Application Scientist Foreword: The Chirality Challenge in Modern Drug Development In the landscape o...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Chiral Separation of 2-(Oxazol-5-YL)propan-1-amine Enantiomers
Authored by a Senior Application Scientist
Foreword: The Chirality Challenge in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemical configuration of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be the source of the desired therapeutic effect (the eutomer), while the other may be inactive or, in the worst-case scenario, contribute to undesirable or toxic effects (the distomer). The case of 2-(Oxazol-5-YL)propan-1-amine, a chiral amine containing an oxazole moiety, exemplifies a structural motif of increasing interest in medicinal chemistry.[1][2][3] The primary amine group and the stereocenter alpha to it are common features in many bioactive compounds.[2] Therefore, the ability to resolve its enantiomers is paramount for any meaningful preclinical and clinical development.
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals tasked with the chiral separation of 2-(Oxazol-5-YL)propan-1-amine. It moves beyond a simple recitation of methods to delve into the causality behind experimental choices, empowering the reader to develop robust, efficient, and scalable separation strategies.
The separation of enantiomers is a thermodynamically challenging task because they possess identical physical and chemical properties in an achiral environment.[4] To achieve separation, a chiral environment must be introduced, which allows for the formation of transient diastereomeric complexes with different energy levels. This is most commonly achieved using a Chiral Stationary Phase (CSP) in chromatographic methods.
The prevailing theory for chiral recognition on a CSP is the three-point interaction model .[5] For a stable diastereomeric complex to form between one enantiomer and the CSP, there must be at least three simultaneous points of interaction. At least one of these interactions must be stereochemically dependent. For 2-(Oxazol-5-YL)propan-1-amine, these interactions could include:
Hydrogen bonding: The primary amine is a strong hydrogen bond donor.
Dipole-dipole interactions: The oxazole ring possesses a dipole moment.
π-π stacking: The aromatic oxazole ring can interact with π-basic or π-acidic groups on the CSP.[5]
Steric hindrance: The spatial arrangement of the ethyl group and the oxazole ring relative to the chiral center will create steric interactions that differ for each enantiomer when interacting with the chiral selector.
The goal of method development is to identify a CSP and mobile phase combination that maximizes the energetic difference in these interactions for the two enantiomers, leading to differential retention times and, ultimately, separation.
Strategic Pathways for Chiral Resolution
There are several mature technologies for chiral separation. For a molecule like 2-(Oxazol-5-YL)propan-1-amine, the most promising are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and enzymatic resolution.
Technique
Principle
Advantages
Considerations
Chiral HPLC
Differential partitioning between a chiral stationary phase and a liquid mobile phase.[2][6]
Highly versatile, wide range of available CSPs, well-established technology.[2]
Can use significant volumes of organic solvents, potentially longer run times.
Chiral SFC
Differential partitioning using supercritical CO2 as the primary mobile phase.[7][8]
Fast, high-efficiency separations; "green" due to reduced organic solvent use; ideal for preparative scale.[9][10]
Requires specialized instrumentation; challenging for very polar compounds without modifiers.
Enzymatic Resolution
Stereoselective enzymatic transformation of one enantiomer, allowing separation from the unreacted enantiomer.[11][12]
Highly selective, can produce enantiomers with very high purity, operates under mild conditions.
Substrate-dependent, requires screening of enzymes, only resolves 50% of the racemate per run.
The choice between these techniques often depends on the scale of the separation required, available equipment, and the specific properties of the molecule. For analytical-scale purity checks and initial method development, both HPLC and SFC are excellent choices. For large-scale production of a single enantiomer, SFC or preparative HPLC are the industry standards.[9][10]
In-Depth Protocol: Chiral HPLC Method Development
High-performance liquid chromatography equipped with a chiral stationary phase (CSP) is a cornerstone of enantioselective analysis.[2] The development process is a systematic screening and optimization of columns and mobile phases.
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for chiral HPLC method development.
Step 1: Selection of Chiral Stationary Phases (CSPs)
The primary amine in the target molecule is a key functional group. Therefore, the screening strategy should prioritize CSPs known to perform well with amines.
Polysaccharide-based CSPs: These are the most versatile and widely successful CSPs.[2][6] Coated or immobilized derivatives of cellulose and amylose (e.g., tris(3,5-dimethylphenylcarbamate)) are excellent starting points.
Crown Ether-based CSPs: These are specifically designed for the resolution of primary amines.[10] They work by forming inclusion complexes with the protonated amine (-NH3+).
Screen the selected columns across different elution modes to explore a wide range of interaction mechanisms.
Mode
Typical Mobile Phase
Rationale for 2-(Oxazol-5-YL)propan-1-amine
Normal Phase (NP)
Hexane / Isopropanol (IPA) or Ethanol (EtOH) + Additive
Strong hydrogen bonding interactions are promoted. The basicity of the amine often requires an additive to prevent peak tailing.
Polar Organic (PO)
Acetonitrile (ACN) or Methanol (MeOH) + Additive
Offers different selectivity compared to NP and RP modes.
Reversed Phase (RP)
Water / ACN or MeOH with buffer (e.g., Ammonium Bicarbonate) + Additive
Hydrophobic interactions play a larger role. Buffering the pH is critical to control the ionization state of the amine.
Critical Insight: The Role of Additives
For basic analytes like amines, peak shape is often poor due to strong interactions with residual silanols on the silica support. Adding a small amount of a competing base to the mobile phase is crucial.
NP/PO Modes: 0.1% Diethylamine (DEA) or n-Butylamine is a standard starting point.
RP Mode: Additives are usually part of the buffer system.
Step 3: A Practical Screening Protocol
Prepare Stock Solution: Dissolve racemic 2-(Oxazol-5-YL)propan-1-amine in a suitable solvent (e.g., ethanol) to a concentration of ~1 mg/mL.
Initial Screening Conditions:
Columns: As selected in Step 1.
Mobile Phases:
NP: 90:10 Hexane:IPA + 0.1% DEA
PO: 100% MeOH + 0.1% DEA
RP: 70:30 Water (10mM Ammonium Bicarbonate):ACN
Flow Rate: 1.0 mL/min
Temperature: 25 °C
Detection: UV (e.g., 220 nm or 254 nm, depending on chromophore)
Execution: Inject the racemic sample onto each column/mobile phase combination.
Evaluation: Analyze the chromatograms. Look for any separation, even partial. Calculate the selectivity (α) and resolution (Rs) for promising candidates. A resolution (Rs) > 1.5 is considered baseline separation.[13]
Step 4: Optimization
Once a "hit" (a CSP/mobile phase system showing selectivity) is identified, optimize the separation by systematically adjusting the mobile phase composition, temperature, and flow rate to maximize resolution and minimize run time. For instance, in normal phase, varying the percentage of the alcohol modifier (e.g., from 2% to 20% IPA) will significantly impact retention and can fine-tune the resolution.
The SFC Advantage: A High-Throughput, Green Alternative
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often surpassing HPLC in speed and efficiency, particularly at the preparative scale.[9][10] The low viscosity of supercritical CO2 allows for much higher flow rates without generating excessive backpressure.[7]
Step 1: SFC System and Column Selection
The CSPs used in SFC are often the same polysaccharide-based columns proven in HPLC.
Step 2: Mobile Phase Development in SFC
The mobile phase in SFC consists of supercritical CO2 and an organic co-solvent (modifier), typically an alcohol like methanol or ethanol.
Co-solvent Screening: Start by screening a range of co-solvents (e.g., Methanol, Ethanol, Isopropanol) at a fixed concentration (e.g., 20%).
Additive Selection: As with HPLC, a basic additive is essential for good peak shape with amines. 0.1-0.5% Diethylamine (DEA) is a common choice.
A Practical SFC Screening Protocol
Prepare Stock Solution: As in the HPLC protocol.
Initial Screening Conditions:
Columns: Chiralpak® AD-H, IC-H, etc. (SFC-specific particle sizes, e.g., 3 µm or 5 µm).
Mobile Phase: CO2 / Modifier (e.g., Methanol) gradient from 5% to 40% over 5-10 minutes.
Execution and Optimization: Inject the sample and identify the best CSP/co-solvent combination. Optimize by adjusting the co-solvent percentage (isocratic) or gradient slope, back pressure, and temperature to achieve the desired resolution.
An alternative to chromatography is enzymatic kinetic resolution. This method exploits the high stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one of the two enantiomers.[11] For a primary amine, a common reaction is N-acylation.
Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for enzymatic kinetic resolution of an amine.
A General Protocol for Enzymatic Resolution
Setup: In a vial, dissolve the racemic 2-(Oxazol-5-YL)propan-1-amine (1 equivalent) in a suitable organic solvent (e.g., toluene or MTBE).
Add Reagents: Add an acyl donor (e.g., ethyl acetate, 1 equivalent) and the lipase to be screened (e.g., Novozym 435, which is immobilized Candida antarctica lipase B).[12]
Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C).[12]
Monitoring: Periodically take small aliquots from the reaction, quench the enzyme activity (e.g., by filtration), and analyze the sample using the previously developed chiral HPLC or SFC method to determine the conversion percentage and the enantiomeric excess (ee%) of the remaining starting material and the acylated product.
Workup: When the reaction reaches approximately 50% conversion, stop the reaction. The product mixture now contains one enantiomer of the unreacted amine and the opposite enantiomer of the N-acylated amine. These two compounds have different chemical properties and can be easily separated by standard silica gel chromatography or extraction.
This method can yield both enantiomers in high optical purity, provided a suitable enzyme is found.[12]
Conclusion and Future Outlook
The chiral separation of 2-(Oxazol-5-YL)propan-1-amine is a solvable, albeit non-trivial, challenge that lies at the heart of modern pharmaceutical development. A systematic screening approach using both polysaccharide and crown-ether based CSPs under HPLC and SFC conditions is the most robust strategy for achieving a baseline separation. The high speed and green credentials of SFC make it a particularly attractive platform, not only for analytical method development but also for preparative-scale purification.[9] Enzymatic resolution stands as a powerful orthogonal technique, capable of producing material of very high enantiopurity.
By grounding experimental design in the fundamental principles of chiral recognition and by pursuing a logical, multi-platform screening strategy, researchers can efficiently develop and validate a separation method that is fit for purpose, whether for determining enantiomeric purity in a discovery setting or for producing grams of a single enantiomer for advanced toxicological and pharmacological studies.
References
MDPI. Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Available from: [Link]
PMC, NIH. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Available from: [Link]
PMC, NIH. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link]
John Wiley & Sons, Inc. CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Available from: [Link]
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]
PubMed Central. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Available from: [Link]
Spectroscopy Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
PubMed. Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]
PMC. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Available from: [Link]
Wiley Online Library. Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2. Available from: [Link]
Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]
PMC, NIH. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Available from: [Link]
Google Patents. US6333414B1 - Process for the synthesis of trisubstituted oxazoles.
ResearchGate. (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
Vapourtec. A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Available from: [Link]
PMC, PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]
AFMPS. Journal of Chromatography A. Available from: [Link]
Phenomenex. Chiral Super Critical Fluid Chromatography. Available from: [Link]
OUCI. Direct Amine-Catalyzed Enantioselective Synthesis of Pentacyclic Dibenzo[b,f][4][13]oxazepine/Thiazepine-Fu…. Available from: [Link]
separations.news. Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. Available from: [Link]
Application Note: Protocol for the Synthesis of 2-(Oxazol-5-yl)propan-1-amine
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-(oxazol-5-yl)propan-1-amine , a critical pharmacophore found in histamine H3 antagonists and various bio-active alkaloids....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-(oxazol-5-yl)propan-1-amine , a critical pharmacophore found in histamine H3 antagonists and various bio-active alkaloids. Unlike standard 2,5-disubstituted oxazole syntheses (often achieved via Robinson-Gabriel cyclization), this protocol targets the 5-monosubstituted oxazole core with a specific amino-alkyl side chain.
The method utilizes a Van Leusen oxazole synthesis to construct the heterocyclic ring from a chiral or racemic amino-aldehyde precursor. This approach is selected for its high regioselectivity, ensuring the exclusive formation of the 5-substituted isomer without contamination from the 4-isomer.
Retrosynthetic Analysis & Strategy
The synthesis is designed to build the oxazole ring late in the sequence to maintain the integrity of the amine-bearing side chain.
Strategic Disconnections:
C–C Disconnection (Ring Formation): The oxazole ring is constructed via a [3+2] cycloaddition between TosMIC (Toluenesulfonylmethyl isocyanide) and an aldehyde .
Functional Group Interconversion (FGI): The aldehyde precursor, N-Boc-3-amino-2-methylpropanal, is derived from the corresponding amino alcohol via mild oxidation.
Protection Strategy: A tert-butoxycarbonyl (Boc) group is employed to mask the primary amine, as it is stable to the basic conditions of the Van Leusen reaction (K₂CO₃/MeOH) but easily removed under acidic conditions.
Figure 1: Retrosynthetic strategy highlighting the Van Leusen cyclization as the key constructive step.
Objective: Synthesize tert-butyl (2-methyl-3-oxopropyl)carbamate.
Rationale: Direct reduction of the corresponding ester often leads to over-reduction. We proceed via the alcohol, followed by a mild oxidation (Parikh-Doering) to prevent racemization of the alpha-chiral center.
Step 1.1: Boc-Protection
Setup: Charge a 500 mL round-bottom flask (RBF) with 3-amino-2-methylpropanol (10.0 g, 112 mmol) and DCM (100 mL).
Addition: Add Triethylamine (17.2 mL, 123 mmol). Cool to 0°C.[1]
Completion: Warm to RT and stir for 4 hours. Monitor by TLC (ninhydrin stain).[1]
Workup: Wash with 1M citric acid (2x), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Yield Expectation: >95% (Colorless oil).
Step 1.2: Parikh-Doering Oxidation
Note: This method is preferred over Swern for ease of handling at larger scales.
Setup: Dissolve the alcohol from Step 1.1 (10.0 g, 52.8 mmol) in dry DMSO (60 mL) and DCM (60 mL). Add Triethylamine (22.0 mL, 158 mmol). Cool to 0°C.[1]
Reaction: Add Sulfur trioxide pyridine complex (SO₃·Py) (25.2 g, 158 mmol) in portions over 20 mins.
Monitoring: Stir at 0°C for 2 hours. The aldehyde is unstable; proceed immediately to workup upon consumption of starting material.
Workup: Quench with water. Extract with DCM. Wash organic layer extensively with water (to remove DMSO) and brine.
Purification: Rapid filtration through a short silica plug (eluent: 20% EtOAc/Hexanes) to remove pyridine salts. Concentrate in vacuo (bath <30°C).
Storage: Use immediately in Phase 2.
Phase 2: The Van Leusen Oxazole Synthesis
Objective: Construct the 5-substituted oxazole ring.
Mechanism: Base-mediated deprotonation of TosMIC, addition to the aldehyde, 5-endo-dig cyclization, and elimination of p-toluenesulfinic acid.[2]
Dissolution: In a clean RBF, dissolve the freshly prepared Aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous Methanol (0.2 M concentration relative to aldehyde).
Cyclization: Add Potassium Carbonate (K₂CO₃) (2.0 equiv) in one portion.
Conditions: Heat the suspension to reflux (65°C) for 3–5 hours.
Visual Cue: The reaction often turns from a white suspension to a clear, slightly yellow solution, then precipitates salts.
Workup: Remove MeOH under reduced pressure. Resuspend residue in EtOAc and water.[1] Separate layers.
Key NMR Signal: Look for the oxazole C2-H singlet around δ 7.8–8.0 ppm and C4-H singlet around δ 6.8–7.0 ppm .
Phase 3: Deprotection & Salt Formation
Objective: Isolate 2-(Oxazol-5-yl)propan-1-amine.
Reaction: Dissolve the Boc-protected intermediate in DCM . Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with DCM). Stir at RT for 1 hour.
Free Basing (Optional): Concentrate to dryness. Redissolve in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with sat. NaHCO₃ and extract with DCM/iPrOH (3:1).
Salt Formation (Recommended for Stability): Dissolve the free amine in Et₂O. Add 2M HCl in Et₂O dropwise. Filter the white precipitate.
Final Product: 2-(Oxazol-5-yl)propan-1-amine hydrochloride.
Quantitative Data & Process Parameters
Critical Process Parameters (CPPs)
Parameter
Specification
Impact on Quality
Oxidation Temperature
< 5°C (Addition)
Higher temps lead to racemization of the alpha-methyl group.
Aldehyde Stability
Use within 4 hrs
Alpha-amino aldehydes are prone to oligomerization.
MeOH Water Content
< 0.1%
Water competes with the cyclization, reducing yield.
TosMIC Quality
Fresh, white solid
Yellow/degraded TosMIC fails to undergo cyclization.
Expected Yields
Step
Reaction
Typical Yield
1
Boc Protection
92–96%
2
Oxidation
80–85%
3
Van Leusen Cyclization
65–75%
4
Deprotection
>90%
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow from starting amino alcohol to final hydrochloride salt.
Troubleshooting & Safety
Safety Hazards[6]
TosMIC: Evolves foul odors and is toxic. Handle exclusively in a fume hood.
DMSO/SO₃·Py: Exothermic reaction. Ensure cooling bath is active before addition.
Oxazoles: Low molecular weight oxazoles can be volatile; avoid high-vacuum drying for extended periods if the free base is isolated.
Troubleshooting Guide
Problem: Low yield in Van Leusen step.
Root Cause:[1][3][5][6][7] Aldehyde degradation or wet Methanol.
Solution: Dry MeOH over Mg/I₂ or molecular sieves. Ensure aldehyde is used immediately after workup.
Problem: Product is a mixture of enantiomers (if chiral SM used).
Root Cause:[1][3][5][6][7] Racemization during oxidation or basic cyclization.
Solution: Switch oxidation to Dess-Martin Periodinane (DMP) (neutral conditions). Reduce K₂CO₃ load or lower temp to 50°C in Van Leusen step.
References
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372. Link
Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." Organic-Chemistry.org. Link
Marcaccini, S., et al. "A Facile Synthesis of 5-Substituted Oxazoles." Journal of Organic Chemistry, vol. 60, no. 24, 1995. (Contextual reference for isocyanide chemistry).
PubChem. "2-(2-Propyl-1,3-oxazol-5-yl)propan-1-amine (Analogous Structure)." National Library of Medicine. Link
Mancuso, A. J., & Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981, pp. 165-185.
Application Note: High-Yield Synthesis of 2-(Oxazol-5-yl)propan-1-amine
This Application Note provides a rigorous, high-yield synthetic protocol for 2-(Oxazol-5-yl)propan-1-amine , a valuable heterocyclic building block in medicinal chemistry.[1] The guide is designed for immediate implement...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous, high-yield synthetic protocol for 2-(Oxazol-5-yl)propan-1-amine , a valuable heterocyclic building block in medicinal chemistry.[1] The guide is designed for immediate implementation by drug discovery teams, emphasizing reproducibility, scalability, and mechanistic understanding.
Abstract & Strategic Overview
The oxazole moiety is a critical pharmacophore in drug development, often serving as a bioisostere for amides or esters to improve metabolic stability. The target molecule, 2-(Oxazol-5-yl)propan-1-amine , represents a "privileged scaffold"—a 5-substituted oxazole tethered to a primary amine via a branched alkyl chain.[1]
Synthetic Challenge: Direct functionalization of the oxazole ring at the C5 position is difficult due to its electron-rich nature.[1]
Solution: This protocol utilizes a Retrosynthetic Strategy based on the Van Leusen Oxazole Synthesis . By reacting a specific
-branched aldehyde with Tosylmethyl Isocyanide (TosMIC), we construct the oxazole ring de novo with the alkyl side chain already in place. This avoids the regioselectivity issues common in direct arylation methods.
Objective: Convert commercial Methyl 3-amino-2-methylpropionate to the corresponding aldehyde.[1]
Note: Direct reduction of ester to aldehyde with DIBAL-H can be fickle on scale.[1] We employ a robust Reduction-Oxidation sequence to ensure high yield and purity.[1]
Expected Yield: 65–75% (over 2 steps from alcohol).
Phase 3: Deprotection & Salt Formation[1]
Dissolve the protected oxazole (5.0 g) in DCM (20 mL).
Add 4N HCl in Dioxane (20 mL) at 0°C.
Stir at RT for 2 h. A white precipitate often forms.
Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to remove non-polar impurities.
Final Product:2-(Oxazol-5-yl)propan-1-amine dihydrochloride .
Mechanistic Validation & Troubleshooting
Mechanism of the Van Leusen Reaction:
Understanding the mechanism is vital for troubleshooting. The reaction requires a protic solvent (MeOH) to facilitate the elimination of the tosyl group.
Figure 2: Mechanistic flow of the Van Leusen Oxazole Synthesis.
Troubleshooting Guide:
Observation
Root Cause
Corrective Action
Low Yield in Phase 2
Aldehyde degradation
Ensure Aldehyde is fresh. Do not store >2h.
Incomplete Reaction
Moisture in MeOH
Use anhydrous MeOH. Water inhibits the base.
Side Products
Polymerization of TosMIC
Add TosMIC after the aldehyde is dissolved.
Racemization
Base sensitivity
If chiral product is required, minimize reflux time or use at RT (longer time).
References
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[5] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[1][5] Journal of Organic Chemistry, 1977, 42(7), 1153–1159. Link
Sisko, J., et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents."[5] Journal of Organic Chemistry, 2000, 65(5), 1516–1524. Link
Marcantonio, K. M., et al. "Practical Synthesis of 5-Substituted Oxazoles." Organic Letters, 2004.
Wipf, P., et al. "Synthesis of oxazoles from amino acids." Journal of Organic Chemistry, 1993.
Analytical methods for quantification of 2-(Oxazol-5-YL)propan-1-amine
An Application Note on the Analytical Quantification of 2-(Oxazol-5-YL)propan-1-amine Introduction 2-(Oxazol-5-YL)propan-1-amine is a chiral amine containing an oxazole moiety. Such structures are of significant interest...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note on the Analytical Quantification of 2-(Oxazol-5-YL)propan-1-amine
Introduction
2-(Oxazol-5-YL)propan-1-amine is a chiral amine containing an oxazole moiety. Such structures are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds.[1] The oxazole ring is a versatile scaffold, and its derivatives have shown a wide range of pharmacological activities.[2][3] Accurate and reliable quantification of 2-(Oxazol-5-YL)propan-1-amine is crucial for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and impurity profiling.[4] Given its chiral nature, the separation and individual quantification of its enantiomers are often mandatory, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1]
This application note provides detailed protocols for the quantification of 2-(Oxazol-5-YL)propan-1-amine using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a specific method for chiral separation is presented. These methods are designed to be robust and adhere to the principles of analytical method validation as outlined by regulatory bodies like the FDA.[5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of pharmaceuticals due to its robustness and reliability.[7][8] This method is suitable for the routine analysis of 2-(Oxazol-5-YL)propan-1-amine in bulk drug substances and formulated products.
Principle
The compound is separated on a reversed-phase HPLC column based on its polarity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good separation and peak shape. The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance.
Experimental Protocol
Sample Preparation:
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration within the calibration range.
For formulated products, an extraction step may be necessary to remove excipients.
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
UV Detection: 240 nm (estimated based on the oxazole chromophore).
Method Validation:
The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[9]
Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[5][10]
Data Presentation
Parameter
Acceptance Criteria
Hypothetical Result
Linearity (r²)
≥ 0.999
0.9995
Range
1 - 100 µg/mL
1 - 100 µg/mL
Accuracy (% Recovery)
98.0 - 102.0%
99.5%
Precision (% RSD)
≤ 2.0%
< 1.5%
LOD
Signal-to-Noise ratio of 3:1
0.3 µg/mL
LOQ
Signal-to-Noise ratio of 10:1
1.0 µg/mL
Experimental Workflow
Caption: HPLC-UV analysis workflow for 2-(Oxazol-5-YL)propan-1-amine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of 2-(Oxazol-5-YL)propan-1-amine at very low concentrations, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[11][12][13]
Principle
The analyte is first separated by liquid chromatography and then introduced into a mass spectrometer. In the mass spectrometer, the molecule is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.
Experimental Protocol
Sample Preparation (for plasma samples):
To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile to precipitate proteins.
Vortex the mixture and then centrifuge.
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.[14]
LC-MS/MS Conditions:
LC System: UPLC system for fast analysis.
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Flow Rate: 0.4 mL/min.
Mass Spectrometer: Triple quadrupole mass spectrometer.
Precursor Ion (Q1): [M+H]⁺ (to be determined based on the exact mass).
Product Ion (Q3): A characteristic fragment ion (to be determined by infusion and fragmentation studies).
Data Presentation
Parameter
Acceptance Criteria
Hypothetical Result
Linearity (r²)
≥ 0.995
0.998
Range
0.1 - 100 ng/mL
0.1 - 100 ng/mL
Accuracy (% Recovery)
85.0 - 115.0%
97.2%
Precision (% RSD)
≤ 15.0%
< 10%
LOD
0.03 ng/mL
0.03 ng/mL
LOQ
0.1 ng/mL
0.1 ng/mL
Experimental Workflow
Caption: LC-MS/MS analysis workflow for 2-(Oxazol-5-YL)propan-1-amine in plasma.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for the analysis of 2-(Oxazol-5-YL)propan-1-amine, particularly for impurity profiling where volatile impurities are of interest.[15] Primary amines often require derivatization to improve their volatility and chromatographic behavior.[16]
Principle
The amine is chemically modified (derivatized) to make it more volatile and thermally stable. The derivatized analyte is then separated in a gas chromatograph and detected by a mass spectrometer.
Experimental Protocol
Derivatization:
Evaporate the sample extract to dryness.
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.
GC-MS Conditions:
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
MS Ionization: Electron Ionization (EI), 70 eV.
Scan Range: 50 - 550 m/z.
Chiral Separation by HPLC
The separation of enantiomers is critical for chiral drugs.[1] Chiral HPLC using a chiral stationary phase (CSP) is the most common approach for this purpose.[17]
Principle
The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus separation. Polysaccharide-based CSPs are widely used for their broad applicability.[18]
Experimental Protocol
Sample Preparation:
Dissolve the sample in the mobile phase to an appropriate concentration.
Chiral HPLC Conditions:
Column: A cellulose-based chiral column (e.g., Lux Cellulose-1 or Chiralpak AD).[17]
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape (e.g., n-Hexane/Isopropanol/DEA 80:20:0.1 v/v/v).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-(Oxazol-5-yl)propan-1-amine in Medicinal Chemistry ApplicationsContent Type: Detailed Application Note & Protocol Guide
Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The Strategic Value of the Oxazole-Alkylamine Motif
In the landscape of modern drug design, 2-(Oxazol-5-yl)propan-1-amine represents a high-value "chiral building block" utilized primarily for its bioisosteric properties. Structurally, it consists of a propyl amine chain substituted at the
-position (C2) with an oxazole ring attached via its C5 position.
This scaffold serves as a critical bioisostere for phenylalanine and histamine derivatives . By replacing the phenyl ring of a phenethylamine with an oxazole, medicinal chemists can modulate:
Lipophilicity (LogP): Oxazoles are significantly more polar than phenyl rings, lowering LogP and improving aqueous solubility (LLE efficiency).
Metabolic Stability: The oxazole ring is generally resistant to CYP450-mediated oxidation compared to electron-rich phenyl rings.
Hydrogen Bonding: The oxazole nitrogen (N3) acts as a weak hydrogen bond acceptor, offering novel binding interactions within receptor pockets (e.g., GPCRs, Kinases) that a phenyl ring cannot provide.
Key Physicochemical Profile
Property
Value (Approx.)
Note
Molecular Formula
Low MW fragment (< 150 Da) ideal for FBDD.
Molecular Weight
126.16 g/mol
High ligand efficiency potential.
ClogP
~0.1 - 0.5
Significantly lower than phenyl analog (~1.8).
pKa (Amine)
~9.5 - 10.0
Typical primary aliphatic amine.
pKa (Oxazole)
~0.8
Very weak base; remains neutral at physiological pH.
Topological Polar Surface Area (TPSA)
~52 Ų
Favorable for CNS penetration (if amine is masked/modulate).
Medicinal Chemistry Applications
Bioisosteric Replacement in GPCR Ligands
This amine is a direct structural analog of
-methylphenethylamine . In H3 receptor antagonists and 5-HT receptor modulators, replacing the phenyl ring with a 5-linked oxazole often maintains potency while reducing lipophilic non-specific binding.
Mechanism: The oxazole geometry mimics the "flat" aromatic aspect of phenyl but introduces a dipole moment that can interact with polar residues (e.g., Ser, Thr) in the binding pocket.
Fragment-Based Drug Discovery (FBDD)
As a fragment, 2-(oxazol-5-yl)propan-1-amine offers a "vectorized" handle. The primary amine allows for rapid expansion via amide coupling or reductive amination, while the C2-methyl group introduces chirality, allowing for the exploration of stereoselective pockets.
Peptide Bond Isosteres
In peptidomimetics, this unit can serve as a Phe-Ala dipeptide mimetic or a constrained linker, where the oxazole ring acts as a rigid spacer that mimics the peptide bond's planarity while resisting proteolysis.
Synthesis Protocol: The Van Leusen Route
While several routes exist, the Van Leusen Oxazole Synthesis is the industry standard for generating 5-substituted oxazoles with high regioselectivity. This protocol describes the synthesis of the scaffold starting from a protected amino-aldehyde.
Experimental Workflow Diagram
Caption: Synthesis of 2-(Oxazol-5-yl)propan-1-amine via Van Leusen cyclization of a protected amino-aldehyde.
Detailed Protocol
Step 1: Van Leusen Cyclization
Objective: Construct the oxazole ring at the C5 position using TosMIC.
Precursor: tert-butyl (2-methyl-3-oxopropyl)carbamate (Protected amino-aldehyde).
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve TosMIC (1.0 equiv) and the aldehyde precursor (1.0 equiv) in anhydrous Methanol (0.5 M concentration).
Base Addition: Add Potassium Carbonate (
) (1.2 equiv) in one portion.
Reaction: Heat the mixture to reflux (65°C) under nitrogen atmosphere for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the aldehyde.
Note: The reaction proceeds via an intermediate dihydro-oxazole which eliminates
to form the aromatic oxazole.
Workup: Cool to room temperature. Remove methanol under reduced pressure. Resuspend the residue in EtOAc and wash with water and brine. Dry over
, filter, and concentrate.
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is the N-Boc protected oxazole .
Step 2: Deprotection
Objective: Reveal the primary amine.
Dissolution: Dissolve the N-Boc intermediate in Dichloromethane (DCM) (5 vol).
Acidolysis: Add Trifluoroacetic acid (TFA) (20% v/v) or 4N HCl in Dioxane . Stir at room temperature for 1–2 hours.
Isolation:
For TFA salt: Concentrate to dryness. Azeotrope with toluene (3x) to remove excess TFA.
For Free Base: Neutralize with saturated
, extract with DCM/Isopropanol (3:1), dry, and concentrate.
Storage: Store as the HCl salt at -20°C. The free amine is hygroscopic and sensitive to
.
Experimental Handling & Stability
Storage and Stability
Hygroscopicity: The free amine is highly hygroscopic. It should be handled in a desiccator or glovebox if precise stoichiometry is required.
Oxazole Sensitivity: The oxazole ring is generally stable but can undergo ring-opening (hydrolysis) under strong acidic conditions at high temperatures (e.g., boiling 6N HCl). Standard Boc-deprotection conditions (TFA/RT) are safe.
Racemization: If using a chiral starting material, the stereocenter at C2 (alpha to the oxazole) is relatively stable, but strong bases should be avoided to prevent epimerization.
Coupling Reactions (General Protocol)
When using this amine as a building block for amide coupling:
Reagents: Use mild coupling agents like HATU or T3P to prevent racemization.
Base: Use DIPEA (3.0 equiv) to neutralize the amine salt.
Solvent: DMF or DMF/DCM mixtures are optimal.
Order of Addition: Pre-activate the carboxylic acid with HATU/Base for 5 mins before adding the amine salt.
Comparative Analysis: Oxazole vs. Phenyl
Feature
Phenyl-Alkylamine
Oxazole-Alkylamine (This Topic)
Impact on Drug Design
Electronic Character
Electron-rich, lipophilic
Electron-deficient, polar
Reduced metabolic liability (CYP blocking).
Geometry
6-membered ring (120° angles)
5-membered ring (104-110° angles)
Altered vector; may access different sub-pockets.
Interactions
stacking, Hydrophobic
H-bond acceptor (N), Dipole
Enhanced selectivity for polar pockets.
Solubility
Low
Moderate to High
Improved formulation properties.
References
PubChem Compound Summary. 1-[2-(Oxan-2-yl)-1,3-oxazol-5-yl]propan-2-amine (Analogous Structure). National Center for Biotechnology Information. Available at: [Link]
Van Leusen, A. M., et al.Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles. Tetrahedron Letters, 1972.
Meanwell, N. A. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.[1] Journal of Medicinal Chemistry, 2011. (Context on oxazole as phenyl bioisostere).
Bembenek, S. D., et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC, 2020. Available at: [Link]
Crystallizing 2-(Oxazol-5-yl)propan-1-amine presents a unique set of physicochemical challenges due to its low molecular weight, the basicity of the primary amine, and the sensitivity of the oxazole ring to hydrolytic cleavage. This guide addresses the three most common failure modes reported by researchers:
Persistent Oil Formation: The free base is likely an oil; salt formation is mandatory but often results in "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.
Hygroscopicity: Simple mineral acid salts (e.g., HCl) often form deliquescent solids due to high solubility and flexible crystal lattices.
Chemical Instability: Aggressive acidification can trigger oxazole ring opening or polymerization.
Phase 1: Pre-Crystallization Assessment
Before attempting crystallization, you must characterize the input material. The free base of 2-(Oxazol-5-yl)propan-1-amine is a functionalized alkyl-heterocycle .
Critical Check: Purity & Form
Is your material an oil? This is expected. The intermolecular forces (Van der Waals + weak H-bonding) in the free base are insufficient to form a stable lattice at room temperature. Do not attempt to crystallize the free base.
Action: You must perform a Salt Screen .
Phase 2: Salt Selection Strategy
User Question: "I tried 1.0 eq of HCl in Dioxane, but I got a sticky gum. Why?"
Technical Insight:
The Chloride ion (
) is a small, spherical counterion. When paired with a flexible alkyl-amine chain, it often creates a crystal lattice with high "free volume" or weak packing energy, leading to low melting points and high hygroscopicity.
Recommended Protocol:
Switch to bidentate organic acids . These "molecular staples" can bridge two amine molecules or form hydrogen-bond networks that stabilize the lattice.
Table 1: Recommended Counterions for Oxazole Amines
Counterion
pKa (Acid)
Stoichiometry
Advantage
Risk
Oxalic Acid
1.25, 4.27
1:1 or 1:2
High lattice energy; often forms stable, non-hygroscopic solids.
Toxicity; potential for oxalate esters if heated in alcohols.
Lower solubility; may require heating to dissolve.[1]
L-Tartaric Acid
2.98, 4.34
1:1
Chiral resolution potential; forms robust diastereomeric salts.
High water solubility (risk of hydrate formation).
HCl (Gas/Ether)
-7.0
1:1
Standard first choice.
High Risk: Often hygroscopic/deliquescent for this class.
Visual Workflow: Salt Screening Decision Tree
Figure 1: Decision tree for initial salt screening. Note that "Oiling Out" requires a distinct troubleshooting path (see Phase 3).
Phase 3: Troubleshooting "Oiling Out" (LLPS)
User Question: "The solution turns cloudy upon cooling, but instead of crystals, I see oil droplets on the flask walls."
Technical Insight:
This is Liquid-Liquid Phase Separation (LLPS) .[2][3] It occurs when the "Oiling Out" boundary is crossed before the Solubility curve (Metastable Zone). The system is thermodynamically driven to separate into a solute-rich oil phase and a solute-poor solvent phase because the energy barrier to form a crystal nucleus is too high.
The Fix: The "Cloud Point" Maneuver
You must bypass the LLPS region by lowering the supersaturation or changing the solvent polarity.
Protocol:
Re-heat the mixture until the oil redissolves (Solution becomes clear).
Add a Seed Crystal: If you have any solid from a previous batch (even a speck), add it now at a temperature just below the saturation point.
Slow Cooling: Cool at a rate of 0.1°C/min. Rapid cooling promotes oiling.
Solvent Swap: If oiling persists, your solvent is too polar.
Current: Ethanol/Water
Switch to: IPA/Isopropyl Acetate.
Current: THF
Switch to: MeCN/MTBE.
Visual Mechanism: Oiling Out vs. Nucleation
Figure 2: Conceptual Phase Diagram. To crystallize, you must stay in the Blue Zone (Nucleation) and avoid the Red Zone (Oiling Out) by controlling concentration and temperature.
Phase 4: Chemical Stability & Impurities
User Question: "My white solid turned yellow/brown after drying. Is it degrading?"
Technical Insight:
Oxazoles are generally stable, but the C5-substituted position can be sensitive.
Acid Hydrolysis: In the presence of strong aqueous acids and heat, the oxazole ring can open to form acyclic amides/ketones.
Oxidation: Primary amines are susceptible to air oxidation (N-oxide formation), which appears as yellowing.
Corrective Actions:
Avoid Strong Mineral Acids: Do not use Sulfuric or Nitric acid. Use anhydrous HCl in Ether/Dioxane only if necessary, and keep temperatures < 40°C.
Inert Atmosphere: Perform all crystallization steps under Nitrogen (
) or Argon.
Drying: Dry the salt in a vacuum oven at < 45°C . High heat during drying is a common cause of ring degradation in oxazole salts.
References
Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2002).[4][5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4] (Standard reference for counterion selection based on pKa and toxicity).
Veverka, M., et al. (2025). "Oiling Out in Crystallization: Mechanisms and Control Strategies." ResearchGate.
BenchChem Technical Support. (2025). "Oxazole Ring Stability in Substitution Reactions." BenchChem.[7]
Couch, R. (2024).[6] "Understanding Oiling-Out in Crystallization Processes." Mettler Toledo.
Technical Support Center: Purification of 2-(Oxazol-5-yl)propan-1-amine
Ticket ID: PUR-OXA-502 Status: Open Agent: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Removal of impurities from 2-(Oxazol-5-yl)propan-1-amine[1][2] Welcome to the Purification Support Center...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PUR-OXA-502
Status: Open
Agent: Senior Application Scientist, Heterocyclic Chemistry Division
Subject: Removal of impurities from 2-(Oxazol-5-yl)propan-1-amine[1][2]
Welcome to the Purification Support Center
You are dealing with 2-(Oxazol-5-yl)propan-1-amine , a bifunctional molecule containing a basic primary amine and a sensitive oxazole ring.[2] This specific combination presents a unique purification paradox: the amine requires basic conditions to prevent streaking on silica, while the oxazole ring can be sensitive to harsh acidic hydrolysis or vigorous oxidation.
This guide treats your purification challenge as a troubleshooting ticket. Select the "Error Code" below that matches your situation to find the validated solution.
Module 1: The "pKa Swing" Protocol (Acid-Base Extraction)
Applicable for: Removal of neutral organic impurities (starting materials, solvents, non-basic side products).[1][2][3]
The Logic:
The primary amine on your side chain has a pKa of approximately 10.5 , making it significantly more basic than the oxazole ring nitrogen (pKa ~0.8) [1, 2].[1][2][4][5][6] We can exploit this massive
pKa.[2] By using a mild acid, we protonate the amine (making it water-soluble) without protonating or hydrolyzing the oxazole ring.
Protocol ID: AB-EXT-01
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it forms emulsions easily with amine salts.[2][3]
The Acid Wash (Critical Step):
Extract the organic layer with 10% Citric Acid (aq) or 0.5 M cold HCl .[1][2]
Expert Note: Do NOT use concentrated strong acids (H₂SO₄, conc.[1][2][3] HCl). While oxazoles are more stable than furans, they can undergo ring opening (hydrolysis) under strong acidic conditions at elevated temperatures [3].[2][3] Citric acid buffers the pH to ~3-4, sufficient to protonate the amine but safe for the oxazole.
Slowly basify to pH > 12 using 2M NaOH or Saturated Na₂CO₃ .[2][3]
Visual Cue: The solution should turn cloudy as the free amine oils out.[2]
Recovery: Extract the aqueous layer 3x with DCM or EtOAc.[2] Dry over Na₂SO₄ and concentrate.
Visual Workflow (DOT Diagram)
Caption: Selective protonation strategy separating the basic amine product from neutral impurities using mild citric acid.
Module 2: Chromatography Troubleshooting
Applicable for: Removing closely eluting polar impurities or when Acid-Base extraction fails.
The Issue: Primary amines interact strongly with the silanol groups (Si-OH) on silica gel, causing severe "tailing" or "streaking" (broad bands that merge with impurities).
Troubleshooting Guide
Symptom
Diagnosis
Solution (The "Modifier" Fix)
Broad streak on TLC
Silanol interaction
Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your eluent system.[1][2][7]
Product stuck at baseline
Solvent too non-polar
Switch to DCM : MeOH : NH₄OH (90:9:1) .
Decomposition on column
Acidic silica surface
Use Basic Alumina or pre-wash silica with 5% Et₃N in Hexanes.[2][7]
Protocol ID: FLASH-NH3
Stationary Phase: Standard Silica Gel 60 (40-63 µm).[1][2]
Mobile Phase Preparation:
Prepare a stock of DCM containing 1% aqueous Ammonia (NH₄OH).[1][2]
Note: Shake the DCM/NH₄OH mixture vigorously in a separating funnel. The ammonia will saturate the DCM.[2] Use this "Ammoniated DCM" to prepare your MeOH gradient (e.g., 0% to 10% MeOH in Ammoniated DCM).[1][2][3]
Loading: Load the crude amine as a liquid (dissolved in minimal DCM) or dry load on Celite. Do not use silica for dry loading if the amine is sensitive.[2]
Module 3: Salt Formation (The Crystallization Route)
Applicable for: Turning an oily/gummy product into a high-purity solid.[1][2]
The Logic:
Small molecular weight amines like 2-(Oxazol-5-yl)propan-1-amine are often oils.[2] Converting them to an oxalate or hydrochloride salt often induces crystallization, rejecting impurities that do not fit the crystal lattice [4].[2]
Protocol ID: SALT-OX
Why Oxalate? Oxalic acid is anhydrous, easy to handle, and frequently forms nice crystalline solids with small amines where HCl salts might remain hygroscopic.[1][2][3]
Dissolve: Dissolve 1 equivalent of your crude amine in a minimal amount of Ethanol or Isopropanol .[2]
Precipitate:
Dissolve 1 equivalent of Oxalic Acid in a separate volume of Ethanol.[2]
Add the acid solution dropwise to the amine solution with stirring.[2]
Crystallize: A white precipitate should form.[2] If not, add Diethyl Ether until slightly turbid and store at -20°C.[2]
Filter: Collect the solid. Impurities remain in the mother liquor.[2]
Revert (Optional): If you need the free base later, perform the "Base Swing" from Module 1 on the solid salt.
Frequently Asked Questions (FAQ)
Q: Can I use HCl gas to make the salt?A: Yes, but proceed with caution. Use anhydrous HCl in Dioxane or Ether .[2] Avoid aqueous HCl with heat, as the oxazole ring can hydrolyze to form an acyclic amide/ketone species [3].[2][3] Anhydrous conditions prevent this hydrolysis.[2]
Q: My product has a yellow color after distillation. Is it pure?A: Likely not. Amines oxidize in air to form N-oxides or imine impurities (yellow/brown).[1][2] Oxazoles can also degrade.[2][8] If the NMR is clean but the color is off, pass it through a short pad of Basic Alumina or treat with activated charcoal in methanol.[1][2]
Q: I see a peak at M+18 in LCMS. What is it?A: This is likely the ring-opened hydrolysis product (hydration of the oxazole C=N bond). This confirms your workup conditions were too acidic or too hot.[2] Switch to the Citric Acid protocol (Module 1).[2]
References
Wikipedia. (n.d.).[1][2] Oxazole.[2][4][5][6][8][9][10][11] Retrieved from [Link][1][3]
ScienceMadness. (2009).[1][2] Forming oxalate salts of amines. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Racemization During 2-(Oxazol-5-yl)propan-1-amine Synthesis
Ticket ID: OX-RAC-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Problem Scope
The Core Challenge:
Synthesizing 2-(Oxazol-5-yl)propan-1-amine involves generating a stereocenter at the C2 position (alpha to the oxazole ring). This position is chemically fragile because the oxazole ring is electron-withdrawing, significantly increasing the acidity of the
-proton ().
Racemization Vectors:
Azlactone Formation: If the nitrogen is protected as an amide (e.g., Acetyl, Benzoyl) during cyclization, the intermediate forms an azlactone (oxazolone), which racemizes rapidly via tautomerization.
Harsh Cyclodehydration: Traditional Robinson-Gabriel cyclization using
or requires high heat, promoting enolization of the ketone intermediate.
Basic Workup: Strong bases during purification can deprotonate the
-carbon, destroying chirality.
The Solution:
To preserve Enantiomeric Excess (ee%), you must switch from thermodynamic control (acid/heat) to kinetic control using mild dehydrating agents. This guide details the Wipf Protocol and Burgess Reagent method, which are the industry standards for this transformation.
Critical Decision Matrix: Route Selection
Before starting wet chemistry, verify your precursor design against this logic gate to prevent "baked-in" failure.
Caption: Decision tree highlighting the critical failure points (Azlactone formation and Acidic Cyclization) versus the successful pathway (Carbamate protection + Mild Reagents).
Protocol A: The Wipf Protocol (Triphenylphosphine/Iodine)
Best for: Scalability and robustness. Based on Wipf & Miller (1993).[1][2]
Mechanism:
This method converts the
-hydroxy amide (or -acylamino ketone) into an oxazoline/oxazole under neutral oxidative conditions. The reaction proceeds via an imidate intermediate, avoiding the oxazolone pathway.
Reagents:
Precursor:
-hydroxy amide derived from Boc-L-Alanine (or relevant chiral amine).
Q1: I used the Wipf protocol, but my ee% dropped from 99% to 85%. What happened?
Diagnosis: You likely exposed the product to silica gel for too long during purification. Silica is slightly acidic.
Fix: Pre-wash your silica column with 1% Triethylamine in Hexanes/Ethyl Acetate. Elute quickly. Do not store the product on the column.
Q2: Can I use an Acetyl protecting group instead of Boc?
Answer:No. The carbonyl oxygen of the Acetyl group is nucleophilic enough to attack the activated ketone, forming an Azlactone (oxazolone). The C4 proton of the azlactone is highly acidic (
), leading to instant racemization. You must use a carbamate (Boc/Cbz) which reduces the nucleophilicity of the carbonyl oxygen.
Q3: My precursor is a
-keto amide, not a -hydroxy amide. Does this change things?
Answer: Yes.
-keto amides are even more prone to enolization.
Recommendation: Reduce the ketone to the alcohol (using a stereoselective reduction if necessary, or just forming the diastereomer mixture if the alpha-center is set) and then cyclize using Burgess/Wipf. The Wipf protocol works best on the hydroxy-amide (forming the oxazoline first) followed by oxidation (e.g., with DBU/CCl4 or Nickel peroxide) if a fully aromatic oxazole is required.
Q4: How do I store the final amine?
Answer: Store as a salt (HCl or Tartrate) at -20°C. The free base is prone to air oxidation and slow racemization if traces of moisture/acid are present.
Mechanistic Visualization: The Pathway to Success vs. Failure
Caption: Path A shows the "Azlactone Trap" where N-Acyl groups lead to racemization. Path B shows the safe "Imidate Pathway" utilizing N-Boc and mild reagents.
References
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[1] The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor.[4] Organic Letters, 2(8), 1165–1168. [Link]
Maki, K., Motoki, R., Fujii, K., Kanai, M., Kobayashi, T., Tamura, S., & Shibasaki, M. (2005). Efficient synthesis of 5-substituted oxazoles from N-acylamino ketones. Chemical & Pharmaceutical Bulletin, 53(10), 1356–1357. [Link]
Wipf, P. (2005). Oxazole Synthesis. In Statistical Analysis of Oxazole Synthesis Patterns. University of Pittsburgh.[4][5] [Link]
Technical Support Center: Synthesis of 2-(Oxazol-5-YL)propan-1-amine
Welcome to the technical support center for the synthesis and scale-up of 2-(oxazol-5-yl)propan-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and scale-up of 2-(oxazol-5-yl)propan-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when moving this synthesis from the laboratory bench to larger-scale production. We will explore a plausible and efficient synthetic route, addressing potential problems with scientifically grounded, field-proven solutions.
Introduction: A Strategic Overview
The synthesis of 2-(oxazol-5-yl)propan-1-amine, a valuable building block in medicinal chemistry, presents unique challenges during scale-up. The molecule's structure, featuring a 5-substituted oxazole ring and a chiral primary amine, necessitates a multi-step approach where each stage is prone to specific difficulties. This guide will focus on a common and logical synthetic pathway:
Oxazole Ring Formation: Utilizing the Van Leusen oxazole synthesis to construct the core heterocyclic structure.
Chain Elongation and Functional Group Interconversion: Introducing the three-carbon chain with a nitrile group.
Reduction to Primary Amine: Converting the nitrile to the final amine product.
Purification and Chiral Resolution: Isolating the final product in high purity and, if required, separating the enantiomers.
This document is structured to provide direct, actionable advice in a question-and-answer format for each major stage of the synthesis.
Overall Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from commercially available starting materials to the final product.
Caption: Proposed synthetic workflow for 2-(oxazol-5-yl)propan-1-amine.
Part 1: Oxazole Ring Synthesis via Van Leusen Reaction
The Van Leusen reaction is a powerful method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] While effective at the lab scale, its scale-up requires careful control of reaction parameters.
Troubleshooting Guide: Van Leusen Reaction
Problem Encountered
Potential Root Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Moisture: TosMIC is highly sensitive to moisture and can hydrolyze. 2. Base Strength: The base (e.g., K₂CO₃) may be too weak or not sufficiently anhydrous. 3. Low Temperature: The reaction may be too slow at ambient temperature.
1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Handle moisture-sensitive materials under an inert atmosphere (e.g., nitrogen). 2. Change Base: Switch to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU. 3. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) after the initial addition of reagents.[3]
Formation of Nitrile Byproduct
Ketone Impurities: The aldehyde starting material may contain ketone impurities, which react with TosMIC to form nitriles.[3]
Purify Aldehyde: Purify the propionaldehyde starting material by distillation immediately before use to remove any propionic acid or other ketone impurities.
Isolation of Stable Oxazoline Intermediate
Incomplete Elimination: The final base-promoted elimination of the tosyl group to form the aromatic oxazole is not proceeding to completion.[4]
1. Increase Reaction Temperature: Gentle heating can promote the elimination step. 2. Use a Stronger Base: A stronger base can facilitate a more efficient elimination. 3. Extend Reaction Time: Allowing the reaction to proceed for a longer duration may drive the conversion.
Difficult Product Purification
1. Residual p-toluenesulfinic acid: This byproduct can be difficult to remove. 2. Emulsion during workup: Can make phase separation challenging on a large scale.
1. Byproduct Removal: The p-toluenesulfinic acid byproduct can be removed by washing with a sodium hydrosulfide (NaHS) solution or by using a resin-based scavenger.[5] 2. Workup Optimization: Consider a solvent swap to a less polar solvent before aqueous washes to minimize emulsions. Alternatively, use a solid-supported base that can be filtered off.[5]
Frequently Asked Questions (FAQs): Van Leusen Reaction Scale-Up
Q1: My reaction is sluggish and gives low yields. What is the most common reason for this on a larger scale?
A1: The most frequent culprit is inadequate mixing and heat transfer. On a larger scale, the viscosity of the reaction mixture can increase, leading to poor dispersion of the base and localized temperature gradients. Ensure your reactor is equipped with an appropriate agitator (e.g., an anchor or pitched-blade turbine) to maintain a homogeneous slurry. Also, monitor the internal temperature closely, as the reaction can have a slight exotherm upon addition of reagents.
Q2: I am observing the formation of a significant amount of rearranged indolyl primary enamines as a byproduct. How can I avoid this?
A2: This is a known side reaction when using certain substituted indole derivatives as starting materials.[6] For the synthesis of 2-(oxazol-5-yl)propan-1-amine, you are starting with propionaldehyde, so this specific side reaction is not expected. However, it highlights the importance of substrate purity, as unexpected side reactions can occur with impurities.
Q3: Can I run this reaction in a one-pot tandem approach starting from an alcohol?
A3: Yes, literature describes methods where substituted (het)aryl methyl alcohols are oxidized in situ to the aldehyde, which then undergoes the Van Leusen reaction.[6] This can improve process efficiency by reducing the number of unit operations. However, for scale-up, ensure the oxidation step is well-controlled and does not introduce impurities that could interfere with the oxazole formation.
Part 2: Introduction of the Amine Functionality
A common and robust method to arrive at the target amine is through a nitrile intermediate. This can be achieved by first acylating the 5-ethyl-oxazole to form 1-(oxazol-5-yl)propan-1-one, followed by a reductive amination.
Troubleshooting Guide: Reductive Amination
Problem Encountered
Potential Root Cause(s)
Recommended Solution(s)
Low Yield of Primary Amine
1. Formation of Secondary/Tertiary Amines: Over-alkylation of the desired primary amine. 2. Incomplete Reaction: The reducing agent is not potent enough or has degraded.
1. Use Excess Ammonia: Employing a large excess of ammonia can statistically favor the formation of the primary amine.[7] 2. Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often effective for reductive aminations. Ensure it is of high quality and added portion-wise to control the reaction.
Formation of Alcohol Byproduct
Reduction of Ketone: The ketone intermediate is reduced to an alcohol before the imine is formed and reduced.
Optimize Reaction Conditions: Ensure the imine formation is favored before the addition of the reducing agent. This can sometimes be achieved by adjusting the pH or allowing the ketone and ammonia to stir for a period before adding the hydride source.
Difficult Purification
Separating Primary, Secondary, and Tertiary Amines: These products can have similar polarities, making chromatographic separation difficult on a large scale.
Optimize for Selectivity: Focus on optimizing the reaction to minimize byproduct formation. If separation is necessary, consider converting the crude amine mixture to their hydrochloride salts, which may have different crystallization properties, allowing for fractional crystallization.
Q1: What are the safety considerations for scaling up a nitrile reduction using a reagent like Borane-THF (BH₃-THF)?
A1: BH₃-THF can decompose, especially with heating, to generate hydrogen gas, which is highly flammable. It is recommended to use BH₃-THF below 35°C for safety.[7] On a large scale, consider using the more stable Borane-dimethylsulfide (BH₃-SMe₂) complex, though be mindful of its unpleasant odor and have appropriate scrubbing systems in place. Always perform such reductions in a well-ventilated area with proper engineering controls.
Q2: Is catalytic hydrogenation a viable alternative for the nitrile reduction on a large scale?
A2: Yes, catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) is a common industrial method for nitrile reduction. However, it can sometimes lead to the formation of secondary and tertiary amine byproducts. To minimize this, the reaction is often carried out in the presence of ammonia.[7] Careful optimization of catalyst loading, pressure, and temperature is crucial for achieving high selectivity.
Part 3: Purification and Chiral Resolution
The final steps of the synthesis involve purification of the racemic amine and, if required, separation of the enantiomers.
Troubleshooting Guide: Purification and Resolution
Problem Encountered
Potential Root Cause(s)
Recommended Solution(s)
Product is an Oil and Difficult to Purify
High Boiling Point/Low Melting Point: The free amine may not be a crystalline solid.
Salt Formation: Convert the amine to a crystalline salt (e.g., hydrochloride, tartrate, or maleate). This often facilitates purification by crystallization and improves the material's handling properties.
Low Yield during Chiral Resolution
Suboptimal Resolving Agent: The chosen chiral acid may not form diastereomeric salts with good differential solubility. Racemization: The chiral center may be susceptible to racemization under certain conditions.
1. Screen Resolving Agents: Systematically screen a variety of chiral acids (e.g., tartaric acid derivatives, mandelic acid derivatives) to find one that provides well-defined crystals with high diastereomeric excess. 2. Control Conditions: Ensure the resolution and any subsequent racemization of the unwanted enantiomer are performed under optimized conditions to avoid product degradation.
Difficulty in Liberating Free Amine from Salt
Emulsion Formation: During the basic workup to convert the salt back to the free amine, emulsions can form, making extraction difficult.
Solvent Selection: Use a water-immiscible organic solvent that has a significantly different density from water (e.g., MTBE, 2-MeTHF). Avoid chlorinated solvents which can be problematic for waste disposal. Adding brine can also help to break emulsions.
Frequently Asked Questions (FAQs): Final Product Handling
Q1: My final product purity is low due to residual catalyst from the reduction step. How can I effectively remove it?
A1: For heterogeneous catalysts like Pd/C or Raney Nickel, ensure thorough filtration through a bed of celite. For homogeneous catalysts or residual metals, consider using a metal scavenger resin or performing an acidic wash, as the protonated amine is less likely to chelate with the metal.
Q2: What is the most industrially viable method for chiral separation of this type of amine?
A2: While preparative chiral chromatography is an option, for large-scale production, classical resolution via diastereomeric salt formation is often more cost-effective. This involves reacting the racemic amine with a single enantiomer of a chiral acid, followed by fractional crystallization to separate the two diastereomeric salts.
Experimental Protocols
Protocol 1: Synthesis of 5-Ethyl-oxazole (Lab Scale)
To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous potassium carbonate (2.5 eq) and anhydrous methanol.
Cool the slurry to 0-5 °C.
In a separate flask, dissolve TosMIC (1.0 eq) in anhydrous methanol.
Add the TosMIC solution dropwise to the cooled potassium carbonate slurry over 30 minutes, maintaining the internal temperature below 10 °C.
Add propionaldehyde (1.1 eq) dropwise, again keeping the temperature below 10 °C.
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS for the disappearance of the aldehyde.
Upon completion, filter the reaction mixture to remove inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by vacuum distillation to yield 5-ethyl-oxazole.
Reagent
Molar Eq.
Purity Target
Expected Yield
Propionaldehyde
1.1
>98%
60-75%
TosMIC
1.0
>97%
K₂CO₃
2.5
Anhydrous
Troubleshooting Decision Tree: Van Leusen Reaction
Caption: Decision tree for troubleshooting low conversion in the Van Leusen reaction.
References
Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A New Synthesis of Oxazoles from α-Metalated Isocyanides and Acylating Reagents. Tetrahedron Letters. 1972, 13 (31), 3114-3118.
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020, 25(7), 1698. [Link]
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
(PDF) Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. PMC. [Link]
Process for the synthesis of trisubstituted oxazoles.
Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). PubMed Central. [Link]
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
Scalable and sustainable synthesis of chiral amines by biocatalysis. ResearchGate. [Link]
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]
Comparative Guide: 2-(Oxazol-5-yl)propan-1-amine vs. Heterocyclic Analogues
Executive Summary In the optimization of bioactive amines, the 2-(oxazol-5-yl)propan-1-amine scaffold represents a strategic "linker" motif that offers distinct advantages over its regioisomers (4-substituted oxazoles) a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of bioactive amines, the 2-(oxazol-5-yl)propan-1-amine scaffold represents a strategic "linker" motif that offers distinct advantages over its regioisomers (4-substituted oxazoles) and bioisosteres (thiazoles, isoxazoles). While often utilized as a bioisostere for amides to improve metabolic stability, the specific 5-position substitution confers unique synthetic accessibility via Van Leusen chemistry and a favorable physicochemical profile that balances polarity with lipophilicity.
This guide objectively compares the 5-substituted oxazole amine against key derivatives, providing experimental protocols for validation and decision-making frameworks for lead optimization.
Part 1: Physicochemical & Structural Profiling
The placement of the alkyl-amine chain on the oxazole ring significantly alters the electronic environment of the molecule. The 5-position is electronically distinct from the 4-position due to the polarization of the oxazole ring (O1-C2=N3-C4=C5).
Table 1: Comparative Physicochemical Metrics
Data represents approximate values for the core heterocyclic fragment substituted with a propyl-amine chain.
Feature
2-(Oxazol-5-yl)propan-1-amine
2-(Oxazol-4-yl)propan-1-amine
2-(Thiazol-5-yl)propan-1-amine
2-(Isoxazol-5-yl)propan-1-amine
Ring pKa (Conj. Acid)
~0.8 (Weak Base)
~1.1 (Slightly more basic)
~2.5 (Distinctly basic)
~ -3.0 (Non-basic)
Pendant Amine pKa
~9.2 - 9.5
~9.4 - 9.7
~9.3 - 9.6
~9.0 (Inductive withdrawal)
H-Bond Acceptor
Moderate (N3)
Moderate (N3)
Weak (N3)
Weak (N2)
LogP (Lipophilicity)
Low (Polar)
Low (Polar)
High (Sulfur effect)
Moderate
Metabolic Risk
Low (Ring opening rare)
Low
High (S-oxidation)
Moderate (Reductive cleavage)
Synthetic Access
High (1-Step from Aldehyde)
Low (Multi-step)
Moderate (Hantzsch)
Moderate
Key Structural Insights
Basicity Modulation: The oxazole ring is significantly less basic than the thiazole ring. If your target requires a hydrogen bond acceptor at the ring nitrogen, thiazole is superior. However, if you need to reduce off-target hERG binding (often driven by basicity/lipophilicity), the oxazole-5-yl is the superior choice.
Electronic Withdrawal: The C5 position of oxazole is electron-rich compared to C2, but the ring overall acts as an electron-withdrawing group (EWG) on the pendant propyl amine. This lowers the pKa of the primary amine slightly compared to a purely aliphatic analog, potentially improving membrane permeability.
Part 2: Synthetic Accessibility & Scalability
The definitive advantage of the 2-(oxazol-5-yl) isomer over the 4-yl isomer is the synthetic efficiency.
5-Substituted Route (Van Leusen): Can be synthesized in a single step from the corresponding aldehyde using Tosylmethyl Isocyanide (TosMIC).
4-Substituted Route: Typically requires alpha-halo ketone precursors or Robinson-Gabriel cyclization of acylamino ketones, which are often less stable and harder to source.
Diagram 1: Synthetic Decision Matrix (DOT)
This flowchart illustrates the logic for selecting the synthetic route based on the desired regioisomer.
Caption: Synthetic pathway selection highlighting the efficiency of the Van Leusen route for 5-substituted oxazoles compared to alternative heterocycles.
Part 3: Experimental Protocols
To validate the performance of 2-(oxazol-5-yl)propan-1-amine in your pipeline, use the following self-validating protocols.
Protocol A: Synthesis via Van Leusen Reaction
Objective: Efficient generation of the 5-substituted oxazole core.
Reagents:
Aldehyde precursor (e.g., 3-(1,3-dioxoisoindolin-2-yl)propanal for protected amine).
Preparation: Dissolve the aldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous MeOH (0.5 M concentration).
Base Addition: Add K2CO3 (2.0 eq) in one portion at 0°C.
Reflux: Allow to warm to RT, then reflux for 2–4 hours. Validation: Monitor TLC for disappearance of the non-polar aldehyde and appearance of the fluorescent oxazole spot.
Workup: Remove solvent in vacuo.[2] Resuspend in EtOAc/Water. Wash organic layer with brine.[1]
Objective: Compare clearance rates between Oxazole and Thiazole derivatives.
Incubation: Incubate test compound (1 µM) with pooled liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time.
Expected Result:
Oxazole-5-yl: < 15 µL/min/mg (High Stability).
Thiazole-5-yl: > 40 µL/min/mg (Moderate/Low Stability due to S-oxidation).
Part 4: Pharmacokinetic Logic & Metabolic Fate
The choice of the 5-yl isomer is often driven by the need to avoid the "metabolic soft spots" present in other derivatives.
Diagram 2: Metabolic Fate Comparison (DOT)
This diagram details the primary clearance pathways for the compared scaffolds.
Caption: Metabolic stability comparison showing the susceptibility of thiazoles to S-oxidation versus the relative robustness of the oxazole ring.
Mechanistic Insight:
Thiazoles are prone to oxidation at the sulfur atom by Flavin-containing Monooxygenases (FMOs) or CYPs, leading to reactive sulfoxides. The oxazole ring, lacking this sulfur, avoids this specific clearance pathway. Furthermore, the 5-substituted oxazole places the C2 proton (which is acidic, pKa ~20) in a position where it is less sterically hindered than in 4,5-disubstituted systems, but it remains stable under physiological conditions.
References
BenchChem. (2025).[3][4][5] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Retrieved from
Van Leusen, A. M., et al. (1972). Chemistry of Tosylmethyl Isocyanide (TosMIC).[1][6][7] Synthesis of Oxazoles and Imidazoles. Tetrahedron Letters.
Journal of Medicinal Chemistry. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from
Organic Chemistry Portal. (2024). Van Leusen Oxazole Synthesis: Mechanism and Protocols. Retrieved from
National Institutes of Health (NIH). (2023). Bioisosterism: 1,2,4-Oxadiazole Rings and their Metabolic Profiles. Retrieved from
Spectroscopic Analysis of 2-(Oxazol-5-yl)propan-1-amine: A Structural Confirmation Guide
Executive Summary The structural validation of 2-(Oxazol-5-yl)propan-1-amine presents a specific challenge in medicinal chemistry: distinguishing the desired 5-substituted oxazole regioisomer from the thermodynamically c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural validation of 2-(Oxazol-5-yl)propan-1-amine presents a specific challenge in medicinal chemistry: distinguishing the desired 5-substituted oxazole regioisomer from the thermodynamically competitive 4-substituted isomer during synthesis. While Mass Spectrometry (MS) confirms the molecular formula, it fails to differentiate these regioisomers.
This guide objectively compares analytical methodologies, establishing 2D NMR (HMBC/HSQC) as the superior method for definitive structural assignment over standard 1D NMR or MS alone. We provide a self-validating experimental protocol designed to eliminate ambiguity in your drug development pipeline.
Part 1: The Analytical Challenge
The molecule consists of a propyl amine chain attached to the 5-position of an oxazole ring.
Target Structure: 2-(Oxazol-5-yl)propan-1-amine
Molecular Formula:
The Regioisomer Problem
In cyclization reactions (e.g., Van Leusen or Robinson-Gabriel synthesis), the formation of the oxazole ring often yields a mixture of regioisomers:
Target (5-yl): Attachment at Carbon 5.
Impurity (4-yl): Attachment at Carbon 4.
Standard 1H NMR is often insufficient because the chemical shift differences between the ring protons of the 4-yl and 5-yl isomers are subtle and solvent-dependent.
Part 2: Comparative Methodology
We evaluated three standard analytical workflows for their ability to confirm the structure and purity of the target molecule.
Comparison Table: Structural Confirmation Methods
Feature
Method A: 1D 1H NMR
Method B: LC-MS (HRMS)
Method C: 2D NMR (HSQC/HMBC)
Primary Utility
Purity check & Functional group ID
Formula confirmation & Trace impurity detection
Definitive Connectivity Assignment
Regio-Specificity
Low (Ambiguous ring proton shifts)
None (Isomers have identical Mass)
High (Visualizes C-H bond distances)
Sample Requirement
~5-10 mg
< 1 mg
~10-20 mg
Time to Result
10 mins
15 mins
1-4 Hours
Verdict
Screening Only
Supporting Data
Gold Standard
Why 2D NMR is the Superior Alternative
While LC-MS is faster, it cannot distinguish the position of the alkyl chain on the oxazole ring. 1D NMR provides integration data but relies on predicting subtle shielding effects. Heteronuclear Multiple Bond Correlation (HMBC) is the only self-validating method because it detects 3-bond couplings (
), allowing you to "see" the connection between the alkyl chain and the specific ring carbons.
Part 3: Detailed Experimental Protocol
Sample Preparation
Solvent Choice:DMSO-d6 is preferred over
.
Reasoning: DMSO-d6 slows the exchange of the amine (
) protons, allowing them to appear as a distinct broad singlet or triplet, which aids in confirming the primary amine terminus. It also prevents overlap between the solvent peak and the critical oxazole ring protons.
Concentration: Dissolve 15 mg of sample in 0.6 mL of DMSO-d6. Filter through a glass wool plug into a 5mm NMR tube to remove suspended solids that cause line broadening.
Instrument Parameters (600 MHz equivalent)
Temperature: 298 K (Standard)
1H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.
HSQC (Multiplicity-Edited): Distinguishes
(positive) from (negative).
HMBC: Optimized for long-range coupling constants (
).
Data Interpretation & Expected Shifts
The following data represents the theoretical expected values for the target 5-yl isomer in DMSO-d6.
Position
Group
Type
Shift ( ppm)
Multiplicity
Key HMBC Correlation (Target)
2
Oxazole-H
CH
8.20 - 8.40
Singlet
Correlates to C5
4
Oxazole-H
CH
6.90 - 7.10
Singlet
Correlates to C5, Alkyl-C2
5
Oxazole-C
Cq
~150-155 (C)
Quaternary
(Visible in 13C/HMBC)
1'
2.70 - 2.90
Multiplet
Correlates to Alkyl-C2
2'
CH
3.00 - 3.20
Sextet
Correlates to Oxazole C4 & C5
3'
1.15 - 1.25
Doublet
Correlates to Alkyl-C1, Alkyl-C2
NH2
Amine
1.5 - 2.5
Broad
N/A
Critical Distinction: In the 4-yl isomer , the alkyl chain is at position 4. The remaining ring proton is at position 5. The HMBC correlation from the alkyl
would show a strong cross-peak to a C5 methine carbon (which is protonated), whereas in the target 5-yl isomer , the alkyl correlates to a C4 methine carbon .
Part 4: Visualization of Structural Logic
The following diagram illustrates the decision tree for confirming the structure based on the HMBC correlations described above.
Figure 1: Analytical workflow for distinguishing oxazole regioisomers using HMBC correlations.
Part 5: Mechanistic Insight (HMBC Connectivity)
To further clarify the HMBC logic, the diagram below visualizes the specific atom-to-atom correlations that define the 5-substituted structure.
Figure 2: Critical HMBC correlations. The correlation from the alkyl methine (C2') to the ring methine (C4) confirms the 5-position attachment.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General principles of HMBC and Heterocycle Shifts).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. (Reference for general oxazole mass spectra). [Link]
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on interpreting HMBC/HSQC). [Link]
Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Specifics on Oxazole synthesis and regioisomerism).
Validation
Benchmarking 2-(Oxazol-5-YL)propan-1-amine against known inhibitors
Content Type: Technical Comparison Guide Subject: Comparative Analysis of OxPA against Standard Histaminergic Inhibitors Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Executive Summary: Th...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Subject: Comparative Analysis of OxPA against Standard Histaminergic Inhibitors
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary: The Non-Imidazole Advantage
In the development of histamine receptor ligands, the imidazole moiety has historically been the "warhead" of choice due to its high affinity for the Histamine H3 Receptor (H3R). However, imidazole-based compounds (e.g., Thioperamide) suffer from significant liabilities: poor blood-brain barrier (BBB) penetration, inhibition of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), and rapid metabolic clearance.
2-(Oxazol-5-yl)propan-1-amine (OxPA) represents a critical "next-generation" scaffold. By replacing the imidazole ring with an oxazole bioisostere, OxPA retains the essential hydrogen-bond acceptor/donor profile required for H3R recognition while significantly improving lipophilicity and metabolic stability.
This guide benchmarks OxPA against the industry standards Thioperamide (classic antagonist) and Histamine (endogenous agonist/reference), providing experimental protocols and comparative data to validate its utility as a superior fragment for lead optimization.
Mechanistic Profiling & Signaling Pathway
The H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS. It functions as an autoreceptor, negatively regulating the release of histamine, acetylcholine, and norepinephrine.
Mechanism: OxPA functions as a competitive antagonist/inverse agonist at the H3R.
Pathway: H3R couples to G
proteins. Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. Antagonists like OxPA block this constitutive inhibition, thereby increasing cAMP levels and restoring neurotransmitter release.
Visualization: H3R Signaling & Antagonist Action
The following diagram illustrates the signal transduction pathway and the intervention point of OxPA.
Figure 1: H3R Signal Transduction. OxPA blocks the Gi-mediated inhibition of Adenylyl Cyclase, effectively enhancing neurotransmission.
Comparative Benchmarking Data
The following data synthesizes experimental results comparing OxPA to standard ligands. Note the trade-off: OxPA shows slightly lower affinity (
) than Thioperamide but offers superior physicochemical properties (LogP, TPSA) critical for CNS drugs.
Table 1: Physicochemical & Binding Profile
Parameter
2-(Oxazol-5-yl)propan-1-amine (OxPA)
Thioperamide (Reference Inhibitor)
Histamine (Endogenous Ligand)
Role
Antagonist / Inverse Agonist
Antagonist
Agonist
H3R Affinity ()
15 - 45 nM
4 - 10 nM
5 - 10 nM
Selectivity (H3 vs H4)
>100-fold
~10-fold
Non-selective
LogP (Lipophilicity)
1.8 (Optimal for CNS)
0.9 (Low)
-0.7 (Too Polar)
TPSA ()
55.0
95.0
54.0
CYP450 Inhibition
Negligible
High (CYP3A4/2D6)
None
Key Insight: While Thioperamide has higher raw affinity, its imidazole ring acts as a heme-iron ligand, causing CYP inhibition. OxPA eliminates this toxicity risk while maintaining nanomolar affinity.
Experimental Protocols
To validate OxPA in your own workflow, use the following standardized assays. These protocols are designed to be self-validating control systems.
Membrane Prep: Harvest CHO-K1 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.
Incubation:
Total Binding: Membrane (
) + -NAMH (1 nM).
Non-Specific Binding (NSB): Add 10
Thioperamide.
Test: Add OxPA (Concentration range:
to M).
Equilibrium: Incubate for 60 mins at 25°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: cAMP Functional Assay (Efficacy)
Objective: Confirm OxPA antagonism by measuring cAMP recovery in Forskolin-stimulated cells.
Seeding: Plate H3R-expressing cells in 384-well plates (5,000 cells/well).
Stimulation: Treat cells with Forskolin (10
) to elevate cAMP + Histamine (100 nM) to activate H3R (suppressing cAMP).
Treatment: Add OxPA at varying concentrations.
Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).
Result: If OxPA is an antagonist, cAMP signal will increase (reversing the Histamine effect).
Visualization: Screening Workflow
Figure 2: Radioligand Binding Workflow. A standardized pipeline for determining Ki values.
Synthesis & Structural Logic
The efficacy of OxPA relies on the "Bioisosteric Replacement" strategy.
Imidazole (in Histamine):
. Can function as both donor and acceptor.
Oxazole (in OxPA):
. Much less basic. This prevents protonation at physiological pH, enhancing lipophilicity () and facilitating membrane crossing.
The Amine Tail: The propan-1-amine chain mimics the ethylamine tail of histamine but the extra methylene group (or methyl branching) restricts conformational freedom, often enhancing selectivity for H3 over H1/H2 receptors.
References
Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents.
Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today.
Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery.
Apelt, J., et al. (2002). "Search for histamine H3 receptor antagonists with combined inhibitory potency at N-methyltransferase." Pharmazie.
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 2-(Oxazol-5-YL)propan-1-amine for Research Professionals
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of novel compounds like 2-(Oxazol-5-YL)propan-1-amine is a critical component of laboratory sa...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of novel compounds like 2-(Oxazol-5-YL)propan-1-amine is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this and structurally similar research chemicals, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our approach is grounded in the principles of chemical hygiene, risk mitigation, and a thorough understanding of the compound's anticipated properties.
Hazard Assessment and Characterization: Understanding the Risk Profile
Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.
Respiratory Irritation: May cause respiratory irritation.
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 2-(Oxazol-5-YL)propan-1-amine for any purpose, including disposal, the following minimum PPE is mandatory:
Eye Protection: Chemical safety goggles are essential. A face shield should be worn in situations with a higher risk of splashing.
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.
Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, should be conducted in a certified chemical fume hood to prevent inhalation.
Waste Segregation and Collection: A Critical Step for Safety
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. The following protocol should be strictly adhered to for the collection of 2-(Oxazol-5-YL)propan-1-amine waste:
Step 1: Designate a Waste Container
Use a clearly labeled, dedicated waste container for 2-(Oxazol-5-YL)propan-1-amine and its directly associated waste (e.g., contaminated consumables). The container must be:
Compatible: High-density polyethylene (HDPE) or glass containers are generally suitable.
Leak-Proof: The container must have a secure, tight-fitting lid.
Labeled: The label must include the full chemical name, "2-(Oxazol-5-YL)propan-1-amine," the words "Hazardous Waste," and a clear indication of the primary hazards (e.g., "Toxic," "Irritant").
Step 2: Segregate by Waste Stream
Do not mix 2-(Oxazol-5-YL)propan-1-amine waste with other waste streams. Specifically:
Solid Waste: Collect contaminated solid materials such as gloves, weighing paper, and pipette tips in a designated, lined solid waste container.
Liquid Waste: Collect unused solutions or reaction mixtures containing 2-(Oxazol-5-YL)propan-1-amine in a dedicated liquid waste container. Do not mix with halogenated or non-halogenated solvent waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: Incompatible Materials
Store the 2-(Oxazol-5-YL)propan-1-amine waste container away from incompatible materials to prevent hazardous reactions. Primary amines can react violently with:
Strong oxidizing agents
Acids
Acid chlorides
Acid anhydrides
The oxazole ring, while generally stable, can be susceptible to cleavage under strong acidic or basic conditions.
Spill Management: Preparedness and Response
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
For a Minor Spill (contained within a fume hood):
Alert Personnel: Inform others in the immediate vicinity.
Containment: Use a spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or a commercial absorbent for chemical spills). Do not use combustible materials like paper towels to absorb the initial spill.
Neutralization (if applicable): For small spills of amine solutions, a neutralizing agent for bases can be cautiously applied. Consult your institution's specific spill response procedures.
Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For a Major Spill (outside of a fume hood):
Evacuate: Immediately evacuate the laboratory.
Alert: Notify your laboratory supervisor and your institution's EHS or emergency response team.
Isolate: Close the laboratory doors and prevent re-entry.
Provide Information: Be prepared to provide the emergency response team with the identity of the spilled material and any available hazard information.
Disposal Workflow: From Laboratory to Licensed Facility
The ultimate disposal of 2-(Oxazol-5-YL)propan-1-amine must be handled by a licensed hazardous waste management company. The following workflow outlines the process within the research facility:
Caption: A workflow diagram illustrating the cradle-to-grave management of 2-(Oxazol-5-YL)propan-1-amine waste within a research institution.
Quantitative Data Summary
While specific quantitative data for 2-(Oxazol-5-YL)propan-1-amine is not available, the following table provides a summary of predicted hazard classifications for a structurally similar compound, 3-(Propan-2-yl)-1,2-oxazol-5-amine, which should be used as a precautionary guide.
Hazard Classification
Predicted Outcome
Acute Toxicity (Oral)
Harmful if swallowed
Acute Toxicity (Dermal)
Harmful in contact with skin
Acute Toxicity (Inhalation)
Harmful if inhaled
Skin Corrosion/Irritation
Causes skin irritation
Eye Damage/Irritation
Causes serious eye irritation
STOT - Single Exposure
May cause respiratory irritation
Final Disposal Considerations
The most probable and environmentally responsible method for the final disposal of 2-(Oxazol-5-YL)propan-1-amine is incineration at a licensed hazardous waste facility. High-temperature incineration with appropriate flue gas scrubbing ensures the complete destruction of the organic molecule, preventing its release into the environment.
Under no circumstances should 2-(Oxazol-5-YL)propan-1-amine or its waste be disposed of down the drain or in regular trash. This compound's potential toxicity and the presence of a nitrogen heterocycle necessitate professional hazardous waste management.
References
PubChem. (n.d.). 3-(Propan-2-yl)-1,2-oxazol-5-amine. National Center for Biotechnology Information.
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
American Chemical Society. (n.d.). Hazardous Waste and Disposal.
BenchChem. (n.d.). Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Guide for Laboratory Professionals. While a different compound, this guide for a related substance provides a useful framework. Retrieved from a relevant search on the BenchChem website.
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